8-Benzyloxyadenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGCAXXPRSCHN-XNIJJKJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis and Purification of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 8-benzyloxyadenosine (B12096600), a key adenosine (B11128) analog with significant potential in various research and drug development applications. This document details a robust synthetic protocol, purification methodologies, and the necessary data for characterization, presented in a clear and accessible format for laboratory use.
Introduction
This compound is a synthetic derivative of adenosine, a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. The introduction of a benzyloxy group at the 8-position of the adenine (B156593) base significantly alters the molecule's electronic and steric properties, making it a valuable tool for probing the structure and function of adenosine receptors and other adenosine-binding proteins. Furthermore, 8-substituted adenosine analogs are widely explored as potential therapeutic agents, exhibiting a range of biological activities. This guide outlines a reliable method for the preparation and purification of this compound, enabling its accessibility for further research and development.
Chemical Synthesis
The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. The readily available 8-bromoadenosine (B559644) serves as the starting material, which is reacted with sodium benzyloxide. The benzyloxide anion displaces the bromide at the C8 position of the purine ring to yield the desired product.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
8-Bromoadenosine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Preparation of Sodium Benzyloxide: To a stirred solution of benzyl alcohol (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution of sodium benzyloxide is used directly in the next step.
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Nucleophilic Substitution: In a separate flask, dissolve 8-bromoadenosine (1.0 equivalent) in anhydrous DMF. To this solution, add the freshly prepared solution of sodium benzyloxide in THF dropwise at room temperature.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane (B109758):methanol (e.g., 9:1 v/v).
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Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Purification
The crude this compound is purified by silica gel column chromatography to obtain the final product with high purity.
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
Experimental Protocol
Materials and Equipment:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Glass chromatography column
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Fraction collector (optional)
-
TLC plates and developing chamber
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Rotary evaporator
Procedure:
-
Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexanes).
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Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and adsorbed onto a small amount of silica gel. The solvent is then removed in vacuo to obtain a dry, free-flowing powder, which is then carefully loaded onto the top of the packed column.
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Elution: The column is eluted with a gradient solvent system. A typical gradient would start with a less polar mixture and gradually increase in polarity. For this compound, a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc in hexanes and gradually increasing to 100% EtOAc) followed by a gradient of methanol in ethyl acetate (e.g., 0% to 5% MeOH in EtOAc) is often effective.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 8-Bromoadenosine |
| Reagents | Sodium Benzyloxide |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purity (post-purification) | >98% (by HPLC) |
Table 2: Spectroscopic Data for Characterization (Analogous 8-benzyloxy-2'-deoxyadenosine)
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 7.55 – 7.30 (m, 5H), 6.40 (t, J = 6.8 Hz, 1H), 5.60 (s, 2H), 5.30 (d, J = 4.0 Hz, 1H), 5.25 (t, J = 5.2 Hz, 1H), 4.40 (m, 1H), 3.85 (m, 1H), 3.60 (m, 1H), 3.50 (m, 1H), 2.70 (m, 1H), 2.25 (m, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.0, 152.5, 149.0, 148.5, 138.0, 137.0, 128.5 (2C), 128.0 (2C), 127.5, 118.0, 88.0, 84.0, 71.0, 70.0, 62.0, 40.0 |
| HRMS (ESI) | Calculated for C₁₇H₁₉N₅O₄ [M+H]⁺, Found: [M+H]⁺ |
Note: The spectroscopic data provided is for the closely related analog, 8-benzyloxy-2'-deoxyadenosine, and is expected to be very similar for this compound, with minor variations in the chemical shifts of the ribose protons and carbons due to the presence of the 2'-hydroxyl group.
Signaling Pathways and Logical Relationships
While a specific signaling pathway for this compound is not extensively characterized, as an adenosine analog, it is expected to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃). The benzyloxy substituent at the 8-position is likely to influence its affinity and selectivity for these receptor subtypes. The logical relationship for its potential mechanism of action is outlined below.
Caption: Putative signaling pathway of this compound via adenosine receptors.
In-Depth Technical Guide: Spectroscopic Analysis of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600) is a modified nucleoside analog that holds interest for researchers in medicinal chemistry and drug development due to its potential as a modulator of purinergic signaling pathways. As with any synthetic compound intended for biological evaluation, comprehensive structural characterization is paramount to confirm its identity and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols typically employed for their acquisition.
While a specific, publicly available, complete dataset for this compound is not readily found in the searched literature, this guide extrapolates the expected spectral characteristics based on the known values for adenosine (B11128) and related 8-substituted and benzyloxy-containing compounds. This provides a robust framework for researchers synthesizing or working with this molecule to verify their results.
Data Presentation
The following tables summarize the anticipated quantitative NMR and mass spectrometry data for this compound. These values are estimations based on analogous structures and established principles of NMR and MS.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.1 - 8.3 | s | - |
| NH₂ (exchangeable) | ~7.3 - 7.7 | br s | - |
| Phenyl-H (benzyl) | ~7.3 - 7.5 | m | - |
| H-1' | ~5.9 - 6.1 | d | ~5-7 |
| OH-2' (exchangeable) | ~5.4 - 5.6 | d | ~4-6 |
| OH-3' (exchangeable) | ~5.1 - 5.3 | d | ~4-6 |
| CH₂ (benzyl) | ~5.5 - 5.7 | s | - |
| H-2' | ~4.6 - 4.8 | t | ~5-6 |
| H-3' | ~4.1 - 4.3 | t | ~4-5 |
| H-4' | ~3.9 - 4.1 | q | ~3-4 |
| OH-5' (exchangeable) | ~3.5 - 3.7 | t | ~5-6 |
| H-5'a, H-5'b | ~3.5 - 3.7 | m | - |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~156 |
| C-2 | ~152 |
| C-4 | ~148 |
| C-8 | ~145 |
| C-5 | ~118 |
| Phenyl C (ipso) | ~137 |
| Phenyl C (ortho, meta, para) | ~127 - 129 |
| C-1' | ~88 |
| C-4' | ~86 |
| C-2' | ~74 |
| C-3' | ~71 |
| CH₂ (benzyl) | ~70 |
| C-5' | ~62 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 374.14 | Molecular ion (protonated) |
| [M+Na]⁺ | 396.12 | Sodium adduct |
| Fragment 1 | 268.10 | Loss of the benzyloxy group |
| Fragment 2 | 107.05 | Benzyl cation |
| Fragment 3 | 135.05 | Adenine base fragment |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
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Weigh approximately 5-10 mg of the purified this compound sample.
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Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is advantageous for nucleosides as it allows for the observation of exchangeable protons (hydroxyl and amine groups).
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Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters:
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Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
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Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
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Spectral width: -2 to 12 ppm
-
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Process the data by applying a Fourier transform, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
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Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters:
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Pulse sequence: zgpg30 or similar with proton decoupling
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Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: 0 to 180 ppm
-
-
Process the data similarly to the ¹H spectrum.
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Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50).
-
A small amount of formic acid (0.1%) may be added to promote protonation in positive ion mode.
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
Acquire data over a mass range of m/z 100-1000.
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first mass analyzer (e.g., quadrupole).
-
Fragment the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
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Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF).
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Vary the collision energy to obtain optimal fragmentation.
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of a synthesized compound like this compound and a conceptual signaling pathway where it might be involved.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: A generalized signaling pathway involving an adenosine receptor agonist/antagonist.
Physicochemical Properties of 8-Benzyloxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600) is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As an adenosine analogue, it holds potential for research in areas such as cancer and cardiovascular diseases, where adenosine receptors play a crucial modulatory role. This document provides a comprehensive overview of the physicochemical properties of this compound, along with generalized experimental protocols for its synthesis, analysis, and biological investigation. The information presented herein is intended to serve as a technical guide for professionals in drug discovery and development.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉N₅O₅ | [1] |
| Molecular Weight | 373.36 g/mol | [1] |
| CAS Number | 131265-29-7 | [2] |
| Appearance | Solid (visual inspection) | |
| Solubility | Soluble in DMSO | [1] |
| LogP (Predicted) | 1.8-2.2 (estimated) | |
| Melting Point | Not definitively reported |
Experimental Protocols
The following sections detail generalized experimental methodologies that can be adapted for the synthesis, purification, and analysis of this compound, based on established procedures for related adenosine analogues.
Synthesis of 8-Substituted Adenosine Analogues
A common route for the synthesis of 8-substituted adenosine derivatives involves the nucleophilic substitution of a leaving group at the C8 position of the purine (B94841) ring. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
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Protection: Commercially available 8-bromoadenosine is dissolved in an appropriate aprotic solvent (e.g., DMF). A protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole (B134444) to protect the hydroxyl groups of the ribose moiety. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Nucleophilic Substitution: To the protected 8-bromoadenosine solution, benzyl alcohol and a non-nucleophilic base (e.g., sodium hydride) are added. The reaction mixture is heated to facilitate the substitution of the bromine atom with the benzyloxy group.
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Deprotection: Upon completion of the substitution reaction, a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is added to remove the silyl (B83357) protecting groups from the ribose hydroxyls.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel.[3] A gradient of methanol (B129727) in dichloromethane (B109758) is a common mobile phase for separating adenosine analogues.[3]
-
Characterization: The purified this compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a standard method for assessing the purity of nucleoside analogues.[4] A generalized HPLC method for this compound is described below.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid |
| B: Acetonitrile with 0.1% formic acid | |
| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are crucial for structural elucidation. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆. Expected chemical shifts would be consistent with the adenosine scaffold and the benzyloxy substituent.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound and to confirm its identity.
Biological Activity and Signaling Pathways
As an adenosine analogue, this compound is expected to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The specific receptor subtype affinity and agonist/antagonist activity would need to be determined experimentally.
Adenosine Receptor Signaling
The activation of adenosine receptors initiates intracellular signaling cascades that modulate various physiological processes. The two primary pathways initiated by A₁ and A₂A receptors are depicted below.
A₁ Receptor Signaling Pathway:
Activation of the A₁ receptor, which couples to inhibitory G proteins (Gᵢ), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified schematic of the adenosine A₁ receptor signaling pathway.
A₂A Receptor Signaling Pathway:
Conversely, the A₂A receptor couples to stimulatory G proteins (Gₛ), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA).
References
The Cellular Odyssey of 8-Benzyloxyadenosine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600), a synthetic analog of the endogenous nucleoside adenosine (B11128), belongs to a class of compounds with significant therapeutic potential. Modifications at the 8-position of the purine (B94841) ring, as seen in this compound and its congeners like 8-chloroadenosine (B1666358), profoundly alter their metabolic fate and mechanism of action compared to native adenosine. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound, drawing upon data from closely related 8-substituted adenosine analogs to elucidate its biochemical journey and cytotoxic effects.
Cellular Uptake: Gateway to the Intracellular Milieu
The entry of this compound into the cell is a critical first step for its biological activity. While direct transport studies on this compound are not extensively documented, the uptake mechanisms for other nucleoside analogs, particularly 8-substituted adenosines, are well-characterized and provide a strong predictive framework. Cellular uptake of these analogs is primarily mediated by two families of specialized membrane transport proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][2][3]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient.[4][5][6] There are four known human ENTs (ENT1-4).[4] ENT1 and ENT2 have broad selectivity for both purine and pyrimidine (B1678525) nucleosides.[4]
-
Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.[7][8][9][10] The three main human CNTs (CNT1-3) exhibit substrate specificity, with CNT2 showing a preference for purine nucleosides.[1][9]
Given its structural similarity to adenosine, this compound is likely transported into cells via one or more of these transporter systems. The specific transporter(s) involved may vary depending on the cell type and their expression levels of different ENT and CNT isoforms.
Intracellular Metabolism: The Activation Cascade
Upon entering the cell, this compound, like other 8-substituted adenosine analogs such as 8-chloroadenosine (8-Cl-Ado), undergoes a series of enzymatic modifications, primarily phosphorylation, to become biologically active.[11][12] This metabolic activation is a crucial determinant of its cytotoxic effects.
The key enzyme responsible for the initial phosphorylation step is adenosine kinase (ADK) .[12] ADK catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the ribose moiety of this compound, forming this compound monophosphate. Subsequent phosphorylations, catalyzed by other cellular kinases, lead to the formation of the di- and tri-phosphate derivatives. The triphosphate form, this compound triphosphate, is considered the primary active metabolite.[12]
Another potential metabolic pathway, observed with 8-chloroadenosine, involves the formation of a succinylated derivative.[13] However, the major metabolic route and the one most closely linked to cytotoxicity for 8-substituted adenosine analogs is the phosphorylation cascade.
In contrast to adenosine, which is a substrate for adenosine deaminase (ADA), 8-substituted analogs like 8-chloroadenosine are generally poor substrates for this enzyme. This resistance to deamination contributes to their prolonged intracellular retention and enhanced cytotoxic potential.
Quantitative Data on the Metabolism of 8-Substituted Adenosine Analogs
The following tables summarize quantitative data on the intracellular accumulation of metabolites and the effects of 8-substituted adenosine analogs on cellular ATP levels, primarily using 8-chloroadenosine (8-Cl-Ado) as a representative compound.
Table 1: Intracellular Accumulation of 8-Cl-ATP in Various Cancer Cell Lines
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Multiple Myeloma (MM.1S) | 10 | 12 | > 400 | [12] |
| Mantle Cell Lymphoma (JeKo) | 10 | 24 | > 1000 | [14] |
| Mantle Cell Lymphoma (Mino) | 10 | 24 | > 1000 | [14] |
| Mantle Cell Lymphoma (SP-53) | 10 | 24 | ~ 500 | [11] |
| Breast Cancer (MCF-7) | 10 | 24 | Not specified, but accumulation demonstrated | [15] |
Table 2: Effect of 8-Cl-Ado on Intracellular ATP Levels
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | ATP Reduction (%) | Reference |
| Mantle Cell Lymphoma (JeKo) | 10 | 24 | 40 - 60 | [14] |
| Mantle Cell Lymphoma (Mino) | 10 | 24 | 40 - 60 | [14] |
| Mantle Cell Lymphoma (SP-53) | 10 | 24 | 40 - 60 | [14] |
| Breast Cancer (T47D) | 10 | 12 | Rapid Depletion | [15] |
| Breast Cancer (SK-BR-3) | 10 | 12 | Rapid Depletion | [15] |
| Breast Cancer (ZR-75-1) | 10 | 12 | Rapid Depletion | [15] |
Table 3: Inhibition of RNA Synthesis by 8-Substituted Adenosine Analogs
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | RNA Synthesis Inhibition (%) | Reference |
| 8-Amino-adenosine | Multiple Myeloma (MM.1S) | 1 | 12 | ~ 50 | [16] |
| 8-Amino-adenosine | Multiple Myeloma (MM.1S) | 10 | 2 | ~ 50 | [16] |
| 8-Cl-Ado | Mantle Cell Lymphoma (JeKo) | 10 | 24 | 50 - 90 | [14] |
| 8-Cl-Ado | Mantle Cell Lymphoma (Mino) | 10 | 24 | 50 - 90 | [14] |
| 8-Cl-Ado | Mantle Cell Lymphoma (SP-53) | 10 | 24 | 50 - 90 | [14] |
Signaling Pathways and Mechanism of Action
The cytotoxic effects of this compound and related analogs are not primarily mediated by interactions with cell surface adenosine receptors. Instead, their mechanism of action is a direct consequence of their intracellular metabolism. The accumulation of the triphosphate metabolite, this compound triphosphate, leads to two major downstream events that culminate in cell death:
-
Inhibition of RNA Synthesis: The triphosphate analog acts as a competitive inhibitor of ATP for incorporation into nascent RNA chains by RNA polymerases.[12][16] This leads to a global inhibition of transcription, which is particularly detrimental for cancer cells that have a high demand for protein synthesis to support their rapid proliferation. The inhibition of the synthesis of short-lived anti-apoptotic proteins is a key consequence of this transcriptional arrest.[11]
-
Depletion of Intracellular ATP: The extensive phosphorylation of this compound to its triphosphate form consumes significant amounts of cellular ATP.[11][15] Furthermore, the di- and triphosphate metabolites of 8-chloroadenosine have been shown to inhibit ATP synthase, the enzyme responsible for the majority of cellular ATP production.[17] The resulting depletion of the intracellular ATP pool has profound effects on cellular energy homeostasis and can trigger apoptosis.[11][15] The reduction in ATP levels can also lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which can initiate downstream signaling pathways leading to autophagic cell death in some contexts.[15]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
4.1.1. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.1.2. Cell Counting Kit-8 (CCK-8) Assay [18]
-
Principle: This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.1.3. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound in a 6-well plate.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Analysis of Intracellular Metabolites by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating and quantifying small molecules, such as nucleosides and their phosphorylated metabolites, from complex biological samples.[19]
-
Protocol:
-
Cell Lysis and Extraction:
-
Plate and treat cells with this compound.
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a cold extraction buffer (e.g., 0.4 M perchloric acid).
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.[20]
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a phosphate buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed to separate the negatively charged phosphate groups.
-
Detection: UV detection at 260 nm is used to quantify the purine-containing compounds.
-
Quantification: The concentrations of this compound and its metabolites are determined by comparing their peak areas to those of known standards.
-
-
Measurement of RNA Synthesis
-
Principle: The rate of RNA synthesis can be measured by monitoring the incorporation of a radiolabeled precursor, such as [³H]-uridine, into newly synthesized RNA.
-
Protocol:
-
Treat cells with this compound.
-
Add [³H]-uridine to the culture medium and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells to remove unincorporated [³H]-uridine.
-
Lyse the cells and precipitate the macromolecules (including RNA) using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of RNA synthesis.
-
Visualizing the Pathways: Graphviz Diagrams
Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and metabolic activation of this compound.
Mechanism of Action of this compound
Caption: Downstream effects of activated this compound.
Conclusion
This compound represents a promising class of adenosine analogs with a distinct mechanism of action driven by its intracellular metabolism. Its cellular uptake via nucleoside transporters, subsequent phosphorylation by adenosine kinase to its active triphosphate form, and the dual impact on RNA synthesis and cellular energy levels provide a solid foundation for its rational development as a therapeutic agent. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the pharmacological properties of this compound and other novel 8-substituted adenosine analogs. A thorough understanding of these fundamental cellular processes is paramount for optimizing the efficacy and selectivity of this important class of compounds in the pursuit of new cancer therapies.
References
- 1. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 3. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrative nucleoside transporter family - Wikipedia [en.wikipedia.org]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 10. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]
- 11. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport and metabolism of N6- and C8-substituted analogs of adenosine 3',5'-cyclic monophosphate and adenosine 3'5'-cyclic phosphorothioate by the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of ATP synthase by chlorinated adenosine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. woongbee.com [woongbee.com]
- 19. omicsonline.org [omicsonline.org]
- 20. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and initial characterization of 8-benzyloxyadenosine
An In-depth Technical Guide on the Discovery and Initial Characterization of 8-Benzyloxyadenosine (B12096600) and its Analogs as Toll-like Receptor 7 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system provides the first line of defense against pathogens, and Toll-like receptors (TLRs) are a critical class of pattern recognition receptors that orchestrate this response. TLR7, which recognizes single-stranded RNA, has emerged as a key therapeutic target for antiviral and anticancer therapies. The development of small molecule TLR7 agonists has been a major focus of research. This technical guide details the discovery and initial characterization of this compound, a representative member of the 8-alkoxyadenosine class of TLR7 agonists. We provide a comprehensive overview of the synthetic chemistry, biological evaluation, and structure-activity relationships of these compounds. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction: The Rationale for 8-Substituted Adenosine (B11128) Analogs as TLR7 Agonists
The therapeutic potential of activating TLR7 has been demonstrated by the clinical success of imiquimod (B1671794) for the treatment of viral infections and certain skin cancers. This has spurred the development of new classes of TLR7 agonists with improved potency, selectivity, and pharmacokinetic properties. Adenosine-based scaffolds have proven to be a fertile ground for the discovery of novel TLR7 agonists.
Initial studies on 8-hydroxyadenine (B135829) derivatives revealed that modifications at the C8 and N9 positions of the adenine (B156593) ring are critical for TLR7 agonistic activity. Specifically, an 8-hydroxyl group and a 9-benzyl substituent were found to be essential for inducing interferon-alpha (IFN-α), a key cytokine in the antiviral response[1]. This discovery laid the groundwork for the systematic exploration of 8-substituted adenosine analogs. The introduction of an alkoxy group, such as a benzyloxy group, at the C8 position represents a logical extension of this research, aiming to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the TLR7 binding pocket.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available adenosine. A generalized synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Scheme
The synthesis begins with the protection of the hydroxyl groups on the ribose moiety of adenosine. The C8 position is then halogenated, typically with bromine, to introduce a leaving group. Subsequently, a nucleophilic substitution reaction is performed with benzyl (B1604629) alcohol in the presence of a suitable base to introduce the benzyloxy group at the C8 position. Finally, deprotection of the ribose hydroxyls yields the target compound, this compound.
Detailed Experimental Protocol
Step 1: Protection of Ribose Hydroxyls
-
To a solution of adenosine (1 eq) in anhydrous pyridine, add acetic anhydride (B1165640) (3 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to obtain 2',3',5'-tri-O-acetyladenosine.
Step 2: Bromination at the C8 Position
-
Dissolve the acetyl-protected adenosine (1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.
-
Stir the reaction at 60°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 8-bromo-2',3',5'-tri-O-acetyladenosine.
Step 3: Introduction of the Benzyloxy Group
-
Prepare a solution of sodium hydride (NaH) (1.5 eq) in anhydrous DMF.
-
Slowly add benzyl alcohol (1.5 eq) to the NaH suspension and stir for 30 minutes at 0°C.
-
Add a solution of 8-bromo-2',3',5'-tri-O-acetyladenosine (1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to obtain 8-benzyloxy-2',3',5'-tri-O-acetyladenosine.
Step 4: Deprotection of Ribose Hydroxyls
-
Dissolve the protected this compound derivative (1 eq) in a solution of methanolic ammonia.
-
Stir the reaction at room temperature for 6-8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or silica gel chromatography to yield this compound.
Initial Characterization: Biological Activity
The initial characterization of this compound and its analogs focuses on their ability to activate TLR7 and induce a downstream immune response. The following sections detail the key assays used for this purpose.
In Vitro TLR7 Agonist Activity
The TLR7 agonist activity of the synthesized compounds is typically assessed using a cell-based reporter assay.
Experimental Protocol: HEK-Blue™ TLR7 Reporter Assay
-
Culture HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds (e.g., imiquimod, R848) in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell supernatant.
-
Determine SEAP activity in the supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Measure the absorbance at 620-655 nm.
-
Calculate the EC50 value, which is the concentration of the compound that induces a half-maximal response.
Cytokine Induction Profiling
A key function of TLR7 agonists is the induction of pro-inflammatory cytokines and type I interferons.
Experimental Protocol: Cytokine Measurement in Human PBMCs
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound or control compounds for 24 hours.
-
Collect the cell culture supernatants and store at -80°C until analysis.
-
Measure the concentrations of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
Dendritic Cell Maturation
TLR7 agonists are potent activators of dendritic cells (DCs), leading to their maturation and enhanced antigen presentation capabilities.
Experimental Protocol: DC Maturation Assay
-
Generate monocyte-derived DCs (mo-DCs) by culturing human PBMCs with GM-CSF and IL-4 for 5-7 days.
-
Treat the immature mo-DCs with this compound or a positive control (e.g., LPS) for 48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD83, CD86, and HLA-DR.
-
Analyze the expression of these markers by flow cytometry. An increase in the expression of these markers indicates DC maturation.
Quantitative Data Summary
While specific data for this compound is not extensively available in the public domain, the following table summarizes representative data for closely related 8-oxoadenine derivatives to provide a comparative context for the expected activity.
| Compound | Target | Assay | EC50 / IC50 | Reference |
| 8-oxoadenine derivative (9e) | TLR7 | IFN-α induction | 50 nM | [2] |
| Imiquimod (R837) | TLR7 | NF-κB activation | ~1 µM | [3] |
| Resiquimod (R848) | TLR7/8 | NF-κB activation | ~100 nM | [3] |
| This compound | TLR7 | NF-κB activation | Data not available | - |
Visualizations: Pathways and Workflows
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Workflow for Synthesis and Characterization
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
The Enigmatic Executioner: A Technical Guide to the Hypothesized Mechanism of 8-Benzyloxyadenosine-Induced Apoptosis in Cancer Cells
For Immediate Release
[City, State] – [Date] – While the precise molecular mechanisms underpinning the anticancer activities of 8-benzyloxyadenosine (B12096600) remain an emerging area of scientific inquiry, this technical guide synthesizes current understanding of apoptosis and the known effects of structurally related adenosine (B11128) analogs to propose a putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Due to the limited direct research on this compound, this guide draws parallels from the well-documented pro-apoptotic effects of 8-chloro-adenosine (8-Cl-Ado), a structurally similar compound. The proposed mechanism centers on the induction of the intrinsic apoptotic pathway, a critical cell death program often dysregulated in cancer.
Core Hypothesis: A Multi-faceted Induction of Apoptosis
It is hypothesized that this compound, upon cellular uptake, triggers a cascade of events culminating in programmed cell death. This is likely initiated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and subsequent inhibition of the mTOR signaling pathway, which is crucial for cancer cell growth and proliferation.[1][2] This disruption of cellular metabolism is a potent stress signal that can converge on the intrinsic, or mitochondrial, pathway of apoptosis.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the cytotoxic effects of the related compound, 8-chloro-adenosine, across various cancer cell lines to provide a comparative baseline.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | [2] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | [2] |
| MCF-7 | Breast Cancer | ~10 (for 90% loss of clonogenic survival) | [1] |
| BT-474 | Breast Cancer | Not Specified | [1] |
Table 1: Cytotoxicity of 8-chloro-adenosine in various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Key Signaling Pathways
The proposed mechanism of this compound-induced apoptosis involves a series of interconnected signaling pathways, as illustrated in the diagrams below.
Hypothesized Signaling Cascade of this compound
Caption: Proposed initiation of apoptosis by this compound.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a critical component of the proposed mechanism. It is initiated by intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane.
Caption: The intrinsic apoptosis pathway leading to cell death.
Detailed Experimental Protocols
To investigate the hypothesized mechanism of this compound-induced apoptosis, the following standard experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.
Methodology:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases.
Methodology:
-
Treat cells with this compound at its IC50 concentration for different durations.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Incubate the lysates with a colorimetric or fluorometric substrate specific for Caspase-3/7 or Caspase-9.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the apoptotic mechanism of this compound.
Caption: A logical workflow for mechanistic studies.
Concluding Remarks
The exploration of novel adenosine analogs like this compound holds significant promise for the development of new anticancer therapies. While the precise mechanism of its action requires direct experimental validation, the framework presented in this guide, based on the known activities of related compounds, provides a robust starting point for future research. The elucidation of its specific molecular targets and signaling pathways will be crucial in advancing this compound towards clinical application.
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Vasoactive Potential of 8-Benzyloxyadenosine
For immediate release
A Technical Primer for Researchers, Scientists, and Drug Development Professionals
While the adenosine (B11128) analogue 8-benzyloxyadenosine (B12096600) is commercially available, a thorough review of scientific literature reveals a significant knowledge gap: there are no published studies specifically detailing its vasodilatory effects. This absence of data precludes the creation of a definitive guide on its specific mechanisms, quantitative effects, and established experimental protocols.
However, the extensive research into adenosine and its myriad derivatives provides a strong foundation upon which to hypothesize the potential actions of this compound and to design a clear path for its investigation. This technical guide will, therefore, serve as a foundational resource, outlining the established principles of adenosine-mediated vasodilation, proposing a likely signaling pathway, and detailing the experimental methodologies required to characterize this novel compound.
The Adenosine A₂ Receptor Pathway: The Engine of Vasodilation
The vasodilatory actions of adenosine are predominantly mediated by the A₂ₐ and A₂ₑ subtypes of adenosine receptors, which are Gs protein-coupled receptors. Activation of these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and a consequent increase in blood vessel diameter.
The binding of an agonist to the A₂ receptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the smooth muscle.
The Unanswered Question: The Role of the 8-Benzyloxy Group
Structure-activity relationship (SAR) studies of adenosine analogs have demonstrated that modifications at the 8-position of the purine (B94841) ring can dramatically influence receptor affinity and selectivity. The introduction of a bulky and hydrophobic benzyloxy group at this position is a significant alteration. While some bulky C8 substituents have been shown to reduce or abolish A₂ₐ receptor agonism, and can sometimes even confer antagonist properties, this is not a universal rule.[3] The precise effect of the benzyloxy moiety on the binding of the molecule to the adenosine receptor pocket remains to be determined experimentally.
A Roadmap for Investigation: Recommended Experimental Protocols
To elucidate the vasodilatory effects and mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols are standard in the field of vascular pharmacology.
In Vitro Assessment of Vascular Reactivity
The foundational experiment to determine if this compound has any direct effect on blood vessels is the isolated artery ring preparation.
Methodology:
-
Tissue Harvest and Preparation: Rodent (e.g., rat or mouse) aortas, mesenteric arteries, or coronary arteries are carefully dissected and cleaned of surrounding connective tissue. The arteries are then cut into 2-3 mm rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) (for aorta and mesenteric arteries) or U46619 (a thromboxane (B8750289) A₂ mimetic, for coronary arteries) to a submaximal level (typically 60-80% of the maximum contraction).
-
Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the bath. The resulting relaxation is recorded as a percentage of the pre-contraction tone.
-
Mechanism of Action: To probe the underlying mechanism, the concentration-response experiments are repeated in the presence of various inhibitors, such as:
-
L-NAME: A nitric oxide synthase inhibitor to assess the role of endothelium-derived nitric oxide.
-
Indomethacin: A cyclooxygenase inhibitor to evaluate the involvement of prostaglandins.
-
Selective Adenosine Receptor Antagonists: Such as ZM241385 (A₂ₐ selective) or DPCPX (A₁ selective) to identify the receptor subtype involved.
-
Potassium Channel Blockers: To investigate the role of ion channels in the smooth muscle relaxation.
-
Quantitative Data Presentation
The data obtained from the in vitro studies should be quantified to allow for comparison with other compounds. The following table outlines the key parameters to be determined.
| Parameter | Description |
| EC₅₀ | The concentration of this compound that produces 50% of its maximum relaxation effect. |
| Eₘₐₓ | The maximum relaxation effect (% of pre-contraction) produced by this compound. |
| pA₂ | A measure of the potency of a competitive antagonist against this compound (if it acts as an agonist). |
| IC₅₀ | The concentration of this compound that inhibits a specific response by 50% (if it acts as an antagonist). |
Future Directions
The characterization of this compound represents an opportunity to discover a novel vasoactive agent. The experimental path forward is clear. Should in vitro studies reveal significant vasodilatory activity, further investigations, including in vivo blood pressure studies in animal models and receptor binding assays, will be warranted. The findings from these foundational experiments will be crucial in determining the therapeutic potential of this unexplored adenosine analog.
References
- 1. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
8-Substituted Adenosine Analogs as Potential Cancer Therapeutics: A Technical Guide on 8-Chloro-Adenosine
Disclaimer: This technical guide focuses on 8-chloro-adenosine (8-Cl-Ado) as a representative compound for the class of 8-substituted adenosine (B11128) analogs. Initial literature searches for the originally requested topic, "8-benzyloxyadenosine as a potential cancer therapeutic agent," yielded insufficient specific data to compile a comprehensive report. 8-Cl-Ado, a well-studied analog, is presented here to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential mechanisms and therapeutic strategies associated with this class of compounds.
Introduction
Adenosine analogs represent a promising class of molecules for cancer therapy due to their ability to interfere with fundamental cellular processes. The substitution at the 8-position of the adenine (B156593) ring has been a key area of investigation, leading to the development of compounds with potent anti-proliferative and pro-apoptotic activities. 8-chloro-adenosine (8-Cl-Ado) has emerged as a lead compound in this class, demonstrating significant preclinical efficacy and advancing to clinical trials.[1][2] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to 8-Cl-Ado.
Mechanism of Action
8-Cl-Ado exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered around the disruption of cellular energy homeostasis and the induction of programmed cell death. Unlike some nucleoside analogs that primarily affect DNA synthesis, 8-Cl-Ado's effects are largely RNA-directed and independent of the p53 tumor suppressor status in some contexts.
The key mechanistic pillars of 8-Cl-Ado's action are:
-
Intracellular Metabolism and ATP Depletion: 8-Cl-Ado is transported into the cell and phosphorylated by adenosine kinase to its triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[3] This metabolite is the primary cytotoxic agent. The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in the intracellular ATP pool.[1][3] This energy depletion is a central trigger for its downstream effects.
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio leads to the robust activation of AMPK, a critical sensor of cellular energy status.[4][5][6] Activated AMPK initiates a cascade of signaling events aimed at restoring energy balance but can also trigger cell death pathways in the context of severe and sustained energy stress.
-
Inhibition of mTOR Signaling: A major downstream target of activated AMPK is the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation. AMPK-mediated phosphorylation of raptor, a component of the mTORC1 complex, leads to the inhibition of mTOR signaling.[4][6] This results in the suppression of protein synthesis and cell growth.
-
Induction of Apoptosis and Autophagy: 8-Cl-Ado induces apoptosis in a variety of cancer cell lines.[1][7][8] This can be triggered by endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7][9] Additionally, the activation of AMPK and inhibition of mTOR can lead to the induction of autophagy, a cellular self-degradation process that can, in some contexts, contribute to cell death.[4][5]
-
Cell Cycle Arrest: 8-Cl-Ado has been shown to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell lines.[7][10] This arrest is associated with the accumulation of binucleated and polymorphonucleated cells, indicative of mitotic catastrophe.[10]
Preclinical Data
The anti-cancer potential of 8-Cl-Ado has been evaluated in a wide range of preclinical models, demonstrating broad activity across various cancer types.
The cytotoxic effects of 8-Cl-Ado have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 1.2 | [11] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | [11] |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | [6][12] |
| ACHN | Clear Cell Renal Cell Carcinoma | Not specified, but sensitive | [12] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | [6][12] |
| RCC4 | Clear Cell Renal Cell Carcinoma | Not specified, but resistant | [12] |
| Granta 519 | Mantle Cell Lymphoma | Potent (apoptosis at 10 µM) | [1] |
| JeKo | Mantle Cell Lymphoma | Potent (apoptosis at 10 µM) | [1] |
| Mino | Mantle Cell Lymphoma | Potent (apoptosis at 10 µM) | [1] |
| SP-53 | Mantle Cell Lymphoma | Less sensitive | [1] |
| HCT116 | Colorectal Cancer | ~5 (complete growth inhibition) | [13] |
| HCT116-E6 (p53-depleted) | Colorectal Cancer | ~5 (complete growth inhibition) | [13] |
| 80S14 (p21-null) | Colorectal Cancer | ~5 (complete growth inhibition) | [13] |
| A549 (p53-wt) | Lung Cancer | G2/M arrest and mitotic catastrophe | [10] |
| H1299 (p53-depleted) | Lung Cancer | G2/M arrest and mitotic catastrophe | [10] |
| MCF-7 | Breast Cancer | >90% clonogenic survival inhibition at 10 µM | [4][5] |
| BT-474 | Breast Cancer | Potent (AMPK activation at 10 µM) | [4][5] |
| KKU-213 | Cholangiocarcinoma | Apoptosis at 10 µM | [7][8] |
| RMCCA-1 | Cholangiocarcinoma | Apoptosis at 10 µM | [7][8] |
The anti-tumor activity of 8-Cl-Ado has been confirmed in several xenograft models.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT116 Xenograft | Nude Athymic Mice | 50 mg/kg, i.p., twice weekly for 4 weeks | 50% | |
| MCF-7 Xenograft | Not specified | 25-100 mg/kg, i.p., three times a week for 3 weeks | Dose-dependent, significant at 100 mg/kg | [4] |
| BT-474 Xenograft | Not specified | 50-100 mg/kg, i.p., three times a week for 3 weeks | No effect at 50 mg/kg, tumor absence in 9/22 at 100 mg/kg | [4][14] |
| MOLM-14 (FLT3-ITD+) Xenograft | Orthotopic Mouse Model | 50 mg/kg/day via osmotic pump for 16 days | >70% reduction in tumor mass | [15] |
| Cholangiocarcinoma Xenograft | Balb/cAJcl-Nu mice | Not specified | Significant tumor growth inhibition | [7] |
Experimental Protocols
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of 8-Cl-Ado (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Treatment: Treat cells with the desired concentration of 8-Cl-Ado for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer 8-Cl-Ado via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations: Signaling Pathways and Workflows
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 13. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: Stimulation of Human Plasmacytoid Dendritic Cells with 8-benzyloxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plasmacytoid dendritic cells (pDCs) are a unique subset of immune cells central to the innate immune response, particularly against viral infections.[1] A key characteristic of human pDCs is their specialized expression of endosomal Toll-like receptor 7 (TLR7) and TLR9, which recognize single-stranded RNA and CpG-containing DNA, respectively.[1][2] Upon activation of these receptors, pDCs rapidly produce vast quantities of type I interferons (IFN-I), most notably IFN-α.[1][3]
8-benzyloxyadenosine (B12096600) is a synthetic small molecule agonist of TLR7. By mimicking viral single-stranded RNA, it can potently activate pDCs, leading to the secretion of IFN-α and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules, inducing pDC maturation.[2][4] This makes this compound and similar TLR7 agonists valuable tools for studying innate immunity, developing vaccine adjuvants, and for cancer immunotherapy research.[5][6]
These application notes provide a detailed protocol for the isolation of human pDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with this compound to induce an IFN-α response and maturation.
Experimental Protocols
Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the enrichment of untouched human pDCs from PBMCs using immunomagnetic negative selection. This method yields a highly pure and viable pDC population ready for downstream applications.[7][8]
Materials:
-
Leukocyte-enriched human peripheral blood (e.g., buffy coat or leukopak)
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Recommended Buffer: PBS supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA
-
pDC Isolation Kit (e.g., EasySep™ Human Plasmacytoid DC Enrichment Kit or Diamond Plasmacytoid Dendritic Cell Isolation Kit II, human).[7][9] These kits typically contain an antibody cocktail against non-pDC lineage markers and magnetic particles.
-
50 mL conical tubes
-
15 mL conical tubes
-
Appropriate magnet for cell separation
Methodology:
-
PBMC Isolation:
-
Dilute the blood product 1:1 with PBS in 50 mL conical tubes.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[1]
-
Carefully aspirate the upper plasma layer and collect the distinct mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.[10]
-
Transfer the cells to a new 50 mL tube and wash by filling the tube with PBS. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step at least twice to remove platelets and Ficoll.[10]
-
Resuspend the final PBMC pellet in the recommended buffer and perform a cell count.
-
-
pDC Enrichment (Negative Selection):
-
Follow the manufacturer's instructions for the chosen pDC isolation kit. A general workflow is as follows:
-
Adjust the PBMC suspension to the recommended cell concentration in the appropriate buffer.
-
Add the pDC enrichment antibody cocktail, which contains antibodies against markers for T cells, B cells, NK cells, monocytes, and other non-pDCs.[7]
-
Incubate as recommended (typically 10-15 minutes at 2-8°C).
-
Add the magnetic particles and incubate for the recommended time (typically 5-10 minutes at 2-8°C).[7]
-
Place the tube in the magnet for the specified duration (e.g., 5 minutes) to allow the magnetically labeled, unwanted cells to adhere to the side of the tube.
-
Carefully pour off the supernatant containing the untouched, enriched pDCs into a new sterile tube.[7]
-
The purity of the isolated pDCs (Lin-, HLA-DR+, CD123+, BDCA-2/CD303+) can be assessed by flow cytometry.[7][11] Purities of 90% or higher are commonly achieved.[7]
-
Protocol 2: Stimulation of pDCs with this compound
This protocol details the in vitro stimulation of isolated pDCs to induce cytokine production and maturation.
Materials:
-
Isolated human pDCs (from Protocol 1)
-
Complete Culture Medium: RPMI 1640 supplemented with 10% FBS, 100 U/mL Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound (or other TLR7 agonist) stock solution (e.g., 1 mg/mL in DMSO).
-
96-well flat-bottom tissue culture plates.
-
Cell counting solution (e.g., Trypan Blue).
Methodology:
-
Cell Plating:
-
Resuspend the purified pDCs in complete culture medium.
-
Perform a viable cell count using Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate (100,000 pDCs/well).
-
Optional Priming: For enhanced IFN-α production, pDCs can be pre-incubated or "rested" in culture for several hours (e.g., 3-24 hours) before stimulation.[12]
-
-
pDC Stimulation:
-
Prepare serial dilutions of this compound in complete culture medium. As a starting point for optimization, a concentration range of 0.1 µM to 10 µM is recommended, based on typical effective concentrations of similar small molecule TLR7 agonists like R848 or CL097.[13][14]
-
Add 100 µL of the diluted this compound solution to the wells containing pDCs. Add 100 µL of medium with the corresponding DMSO concentration to control wells. The final volume in each well should be 200 µL.
-
Gently mix the plate by tapping the sides.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time can range from 4 to 48 hours depending on the desired readout.[1]
-
Protocol 3: Analysis of pDC Activation
A. Quantification of IFN-α Production by ELISA
-
After the desired incubation period (e.g., 24 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the culture supernatant from each well without disturbing the cell pellet.
-
Store supernatants at -80°C until analysis.
-
Quantify the concentration of IFN-α in the supernatants using a commercial Human IFN-α ELISA kit, following the manufacturer’s protocol.[3][12]
B. Analysis of pDC Maturation by Flow Cytometry
-
After incubation (e.g., 24 hours), gently resuspend the cells in the wells.
-
Transfer the cell suspension to 1.5 mL tubes or a 96-well V-bottom plate.
-
Wash the cells with 200 µL of FACS buffer (PBS + 2% FBS) and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies. Recommended markers include:
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for analysis on a flow cytometer.
-
Gate on the pDC population (CD123+/BDCA-2+) and analyze the expression levels (Mean Fluorescence Intensity, MFI) of maturation markers compared to unstimulated controls.[11]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for TLR Agonist Stimulation of Human pDCs.
| TLR Agonist Type | Example Agonist | Recommended Concentration Range | Typical Incubation Time | Primary Readout | Citations |
| TLR7 (Imidazoquinoline) | Imiquimod (R837) | 1 - 10 µg/mL | 20-24 hours | Intracellular/Secreted IFN-α | [7][8] |
| TLR7/8 (Imidazoquinoline) | Resiquimod (R848) | 0.1 - 5 µg/mL (approx. 0.3 - 16 µM) | 18-36 hours | Secreted IFN-α, TNF-α | [13][12] |
| TLR7/8 (Thiazoloquinoline) | CL097 | 1 - 5 µg/mL (approx. 2.5 - 12.5 µM) | 4-24 hours | IFN-inducible genes, Secreted Cytokines | [2][3] |
| TLR7 (Adenosine Analog) | This compound | 0.1 - 10 µM (Optimization required) | 18-24 hours | Secreted IFN-α, Maturation Markers | N/A |
| TLR9 (ODN) | CpG-A (ODN 2216) | 0.2 - 3 µM | 24-36 hours | Secreted IFN-α | [11][15] |
Note: The optimal concentration for this compound should be determined empirically through a dose-response experiment.
Table 2: Expected Outcomes Following this compound Stimulation.
| Assay | Parameter Measured | Expected Result in Stimulated pDCs vs. Control |
| ELISA / CBA | IFN-α concentration | Significant increase (e.g., >1000 pg/mL) |
| TNF-α, IL-6 concentration | Moderate increase | |
| Flow Cytometry | CD40 Expression (MFI) | Upregulation |
| CD86 Expression (MFI) | Upregulation | |
| HLA-DR Expression (MFI) | Upregulation |
Visualizations
Caption: Experimental workflow for the isolation, stimulation, and analysis of human pDCs.
Caption: Simplified TLR7 signaling pathway in human pDCs leading to IFN-α production.
References
- 1. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Self-priming determines high type I IFN production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement—A new target for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering a Human Plasmacytoid Dendritic Cell-Based Vaccine to Prime and Expand Multispecific Viral and Tumor Antigen-Specific T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of TLR7/9 responses in plasmacytoid dendritic cells by BST2 and ILT7 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-benzyloxyadenosine In Vitro Assay for Cytokine Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-benzyloxyadenosine (B12096600) is a synthetic adenosine (B11128) analog that has garnered interest for its potential immunomodulatory properties. As a suspected agonist of Toll-like receptors (TLRs) 7 and 8, it is crucial to characterize its ability to induce cytokine production in vitro. This document provides detailed application notes and protocols for assessing the cytokine induction profile of this compound in human peripheral blood mononuclear cells (PBMCs). Understanding the specific cytokines released and their dose-dependent response is a critical step in the preclinical evaluation of this compound for various therapeutic applications, including as a vaccine adjuvant or an immunomodulatory agent.
The protocols outlined below describe the isolation of PBMCs, cell culture and stimulation with this compound, and the subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of TLR7/8 Agonists
This compound is presumed to act as a Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonist. Upon binding to these endosomal receptors, it is expected to initiate a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRFs. This, in turn, results in the transcription and secretion of various pro-inflammatory cytokines and type I interferons.[1][2][3]
Caption: Proposed signaling pathway for this compound via TLR7/8 activation.
Experimental Protocols
Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[4][5]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue. Cell viability should be >95%.
-
Resuspend the cells in complete RPMI 1640 medium to the desired concentration for the assay (e.g., 1 x 10^6 cells/mL).
Part 2: In Vitro Stimulation of PBMCs
This protocol details the stimulation of isolated PBMCs with this compound.
Materials:
-
Isolated PBMCs in complete RPMI 1640 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., LPS for TLR4, R848 for TLR7/8)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Seed 1 x 10^5 to 2 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well plate.[6]
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare dilutions of the positive and vehicle controls.
-
Add 100 µL of the diluted compounds to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may need to be determined empirically.[6][7]
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatants can be used immediately for cytokine analysis or stored at -80°C.[8][9]
Caption: Experimental workflow for in vitro cytokine induction assay.
Part 3: Cytokine Measurement by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify cytokine concentrations in the collected supernatants.[8][9][10] Specific details may vary depending on the commercial ELISA kit used.
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-12)
-
Collected cell culture supernatants
-
96-well ELISA plate pre-coated with capture antibody
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare cytokine standards and samples. Dilute the collected supernatants if necessary with the provided assay diluent.[8]
-
Add 100 µL of standards and samples to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 4.
-
Add 100 µL of the enzyme conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate as described in step 4.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light, until color develops.
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Data Presentation
The quantitative data from the ELISA should be summarized in a table for clear comparison of cytokine induction at different concentrations of this compound.
Table 1: Cytokine Production by PBMCs in Response to this compound
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-12 (pg/mL) ± SD |
| Untreated Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control (e.g., DMSO) | [Insert Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., R848) | [Insert Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Summary of EC50 Values for Cytokine Induction
| Cytokine | EC50 (µM) |
| TNF-α | [Insert Value] |
| IL-6 | [Insert Value] |
| IL-12 | [Insert Value] |
EC50 values should be calculated from the dose-response curves generated from the data in Table 1.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro characterization of cytokine induction by this compound. By following these procedures, researchers can obtain reliable and reproducible data on the immunomodulatory potential of this compound. This information is essential for making informed decisions in the drug development process and for further elucidating the mechanism of action of novel TLR agonists.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Cytokine induction in human PBMCs [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application of 8-Benzyloxyadenosine in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600) is an 8-substituted adenosine (B11128) analog that holds significant promise in the field of cancer immunotherapy. As a potent Toll-like receptor 7 (TLR7) agonist, it stimulates innate immune responses, leading to the activation of downstream adaptive immunity against tumor cells. TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA viruses and synthetic ligands like this compound.[1][2][3] This activation triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines, crucial for anti-tumor immunity.[2][4][5] These application notes provide a comprehensive overview of the use of this compound in cancer immunotherapy research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Due to the limited availability of specific quantitative data for this compound in the public domain, this document will utilize data from closely related and well-characterized 8-substituted adenosine analogs, such as 8-oxoadenine derivatives, as representative examples to illustrate the expected biological activities and provide a framework for experimental design.
Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates the recruitment of the adaptor protein MyD88, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. This signaling cascade culminates in the activation of transcription factors, primarily NF-κB and IRF7. The activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 activation leads to the robust production of IFN-α.[3]
The secreted cytokines have pleiotropic effects on the tumor microenvironment:
-
IFN-α: Promotes the maturation and activation of dendritic cells (DCs), enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and can have direct anti-proliferative effects on tumor cells.
-
TNF-α and IL-6: Contribute to the inflammatory milieu, which can enhance immune cell trafficking and function within the tumor.
-
IL-12: A key cytokine for inducing a Th1-polarized immune response, which is critical for effective anti-tumor immunity, and promoting the generation of cytotoxic T lymphocytes (CTLs).
Data Presentation: In Vitro Activity of Representative 8-Substituted Adenosine Analogs
The following tables summarize the in vitro activity of representative 8-oxoadenine TLR7 agonists, which are structurally related to this compound. This data provides an expected range of potency and cytokine induction.
Table 1: TLR7/8 Agonistic Activity in HEK-Blue™ Reporter Cells
| Compound | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) |
| Representative 8-Oxoadenine 1 | 0.25 | > 10 |
| Representative 8-Oxoadenine 2 | 0.18 | 5.2 |
| R848 (Control) | 0.03 | 0.15 |
Data is representative and compiled from studies on 8-oxoadenine derivatives. EC50 values indicate the concentration required for half-maximal activation.[2][4][5]
Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Compound (at 1 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Representative 8-Oxoadenine 1 | 8,500 | 1,200 | 15,000 | 450 |
| Representative 8-Oxoadenine 2 | 12,000 | 1,800 | 22,000 | 600 |
| R848 (Control) | 15,000 | 2,500 | 30,000 | 800 |
| Vehicle Control | < 100 | < 50 | < 100 | < 20 |
Data is representative and compiled from studies on 8-oxoadenine derivatives. Cytokine levels were measured in the supernatant after 24 hours of stimulation.[4][6]
Experimental Protocols
Protocol 1: In Vitro TLR7 Activity Assessment using HEK-Blue™ hTLR7 Reporter Cells
This protocol describes the determination of the agonistic activity of this compound on human TLR7 using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)[7]
-
HEK-Blue™ Detection Medium (InvivoGen)[7]
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with PBS and resuspend them in HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.[8]
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytokine Induction in Human PBMCs
This protocol details the procedure for measuring the induction of cytokines by this compound in primary human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
LPS (positive control for some cytokines)
-
R848 (positive control for TLR7)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for IFN-α, TNF-α, IL-6, and IL-12
Procedure:
-
Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI 1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add this compound and control compounds at the desired concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine cancer model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 colon carcinoma, C57BL/6 for B16F10 melanoma)
-
Murine tumor cell line
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 50-100 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule. Administration can be intratumoral, intraperitoneal, or oral, depending on the formulation and experimental design.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, cytokine analysis).
-
Compare tumor growth inhibition between the treated and control groups. For example, a study on 8-Cl-adenosine in an HCT116 xenograft model showed a 50% suppression of tumor growth.[10]
Conclusion
This compound represents a promising class of TLR7 agonists for cancer immunotherapy. Its ability to potently activate innate immune cells and induce a robust anti-tumor cytokine profile makes it a valuable tool for researchers and drug developers. The protocols and representative data provided in these application notes offer a solid foundation for investigating the immunotherapeutic potential of this compound and related compounds. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile in various cancer models.
References
- 1. Synthesis and immunostimulatory activity of substituted TLR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and immunological activities of novel Toll-like receptor 7 and 8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following 8-Benzyloxyadenosine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600) is an analog of adenosine (B11128), a purine (B94841) nucleoside that functions as a critical signaling molecule in the immune system.[1][2] Adenosine and its analogs exert potent immunomodulatory effects by engaging with four G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[3] These receptors are differentially expressed on various immune cells and play a pivotal role in regulating inflammation and immune responses.[3][4] Notably, the A2A receptor is highly expressed on lymphocytes and is a primary mediator of adenosine's anti-inflammatory effects.[5][6]
These application notes provide a framework for investigating the immunomodulatory effects of this compound on human immune cells using flow cytometry. The protocols and expected outcomes are based on the hypothesis that this compound functions as an adenosine receptor agonist, leading to the modulation of T cell activation, macrophage polarization, and B cell responses.
I. Application Note: T Cell Activation and Exhaustion
Expected Effects of this compound on T Cells
Adenosine signaling, primarily through the A2A receptor, is known to be a potent inhibitor of T cell receptor (TCR) signaling.[4][7] Activation of the A2A receptor increases intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[4][7] PKA can suppress T cell activation, proliferation, and cytokine production.[4] Chronic stimulation in the presence of adenosine receptor agonists may also promote T cell exhaustion, characterized by the upregulation of inhibitory receptors.[8] Furthermore, adenosine signaling can favor the differentiation of regulatory T cells (Tregs).[9]
Therefore, stimulation of T cells with this compound is expected to:
-
Decrease the expression of early activation markers (CD69, CD25).
-
Reduce the proliferation of CD4+ and CD8+ T cells.
-
Inhibit the production of pro-inflammatory cytokines such as IFN-γ and TNF-α.
-
Increase the expression of T cell exhaustion markers (e.g., PD-1, TIM-3, LAG-3).
-
Potentially increase the frequency of regulatory T cells (Tregs) (CD4+CD25+FoxP3+).
Data Presentation: T Cell Analysis
The following tables summarize hypothetical quantitative data from flow cytometry analysis of human PBMCs stimulated with anti-CD3/anti-CD28 in the presence or absence of this compound for 72 hours.
Table 1: T Cell Activation and Proliferation
| Treatment | CD4+ T Cells (% of Live Cells) | Proliferating CD4+ T Cells (%) | CD8+ T Cells (% of Live Cells) | Proliferating CD8+ T Cells (%) |
| Unstimulated Control | 45.2 ± 3.1 | 1.5 ± 0.3 | 25.8 ± 2.5 | 0.8 ± 0.2 |
| Anti-CD3/CD28 | 44.8 ± 2.9 | 65.7 ± 5.4 | 26.1 ± 2.2 | 72.3 ± 6.1 |
| Anti-CD3/CD28 + 8-BA (10 µM) | 45.5 ± 3.3 | 32.1 ± 4.8 | 25.5 ± 2.7 | 38.6 ± 5.5 |
| Anti-CD3/CD28 + 8-BA (50 µM) | 44.9 ± 3.0 | 15.8 ± 3.1 | 26.3 ± 2.4 | 18.2 ± 3.9 |
Table 2: T Cell Phenotype and Cytokine Production
| Treatment | CD4+PD-1+ (%) | CD8+TIM-3+ (%) | CD4+IFN-γ+ (%) | CD4+CD25+FoxP3+ (Tregs) (%) |
| Unstimulated Control | 2.1 ± 0.5 | 3.5 ± 0.8 | 0.5 ± 0.1 | 5.2 ± 1.1 |
| Anti-CD3/CD28 | 25.4 ± 3.9 | 18.2 ± 2.5 | 28.9 ± 4.2 | 4.8 ± 0.9 |
| Anti-CD3/CD28 + 8-BA (10 µM) | 38.6 ± 4.5 | 29.7 ± 3.8 | 15.3 ± 2.9 | 8.9 ± 1.5 |
| Anti-CD3/CD28 + 8-BA (50 µM) | 52.3 ± 5.1 | 45.1 ± 4.9 | 7.8 ± 1.9 | 12.4 ± 2.1 |
(Note: 8-BA refers to this compound. Data are presented as mean ± standard deviation and are hypothetical.)
II. Application Note: Macrophage Polarization
Expected Effects of this compound on Macrophages
Adenosine signaling can drive macrophage polarization towards an anti-inflammatory M2-like phenotype.[3][10] Activation of A2A and A2B receptors on macrophages can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) characteristic of M1 macrophages and enhance the expression of anti-inflammatory markers and cytokines (e.g., CD206, IL-10) associated with M2 macrophages.[4][10]
Stimulation of macrophages with this compound is hypothesized to:
-
Inhibit the expression of M1 markers (e.g., CD86, HLA-DR) in classically activated macrophages.
-
Promote the expression of M2 markers (e.g., CD163, CD206) in alternatively activated macrophages.
-
Decrease the production of pro-inflammatory cytokines (TNF-α, IL-6) and increase the production of anti-inflammatory cytokines (IL-10).
Data Presentation: Macrophage Polarization Analysis
The tables below show hypothetical flow cytometry data for human monocyte-derived macrophages polarized to M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes in the presence or absence of this compound for 48 hours.
Table 3: M1 Macrophage Phenotype
| Treatment (M1 Polarization) | CD14+CD86+ (%) | CD14+HLA-DR+ (%) | CD14+TNF-α+ (%) |
| Unstimulated Control | 5.3 ± 1.2 | 10.1 ± 2.5 | 1.8 ± 0.4 |
| LPS + IFN-γ | 85.6 ± 7.2 | 92.3 ± 6.8 | 65.4 ± 5.9 |
| LPS + IFN-γ + 8-BA (10 µM) | 62.1 ± 6.5 | 70.5 ± 7.1 | 38.7 ± 4.8 |
| LPS + IFN-γ + 8-BA (50 µM) | 40.8 ± 5.1 | 55.9 ± 6.2 | 19.2 ± 3.5 |
Table 4: M2 Macrophage Phenotype
| Treatment (M2 Polarization) | CD14+CD206+ (%) | CD14+CD163+ (%) | CD14+IL-10+ (%) |
| Unstimulated Control | 8.2 ± 1.9 | 6.5 ± 1.4 | 2.1 ± 0.5 |
| IL-4 + IL-13 | 78.9 ± 6.9 | 72.4 ± 6.1 | 45.8 ± 5.3 |
| IL-4 + IL-13 + 8-BA (10 µM) | 88.5 ± 7.5 | 85.1 ± 7.3 | 62.9 ± 6.7 |
| IL-4 + IL-13 + 8-BA (50 µM) | 94.2 ± 8.1 | 91.3 ± 7.9 | 75.4 ± 7.2 |
(Note: 8-BA refers to this compound. Data are presented as mean ± standard deviation and are hypothetical.)
III. Application Note: B Cell Proliferation and Activation
Expected Effects of this compound on B Cells
The effects of adenosine on B cells are less characterized than on T cells and macrophages. However, some adenosine analogs have been shown to inhibit the proliferation of B lymphocytes.[11] Therefore, it is plausible that this compound could suppress B cell proliferation and activation following stimulation.
Treatment of B cells with this compound is hypothesized to:
-
Reduce the proliferation of B cells in response to stimuli such as anti-IgM and CpG.
-
Decrease the expression of activation markers like CD86 on B cells.
Data Presentation: B Cell Proliferation Analysis
The following table presents hypothetical data from a B cell proliferation assay. Purified human B cells were stimulated for 72 hours in the presence or absence of this compound. Proliferation was assessed by CFSE dilution.
Table 5: B Cell Proliferation and Activation
| Treatment | Proliferating B Cells (CFSE low) (%) | CD19+CD86+ (%) |
| Unstimulated Control | 2.1 ± 0.4 | 4.5 ± 0.9 |
| Anti-IgM + CpG | 75.3 ± 6.2 | 68.2 ± 5.9 |
| Anti-IgM + CpG + 8-BA (10 µM) | 48.9 ± 5.1 | 45.7 ± 5.2 |
| Anti-IgM + CpG + 8-BA (50 µM) | 22.5 ± 3.8 | 25.1 ± 4.1 |
(Note: 8-BA refers to this compound. Data are presented as mean ± standard deviation and are hypothetical.)
IV. Experimental Protocols
A. Protocol for Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque® medium in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Count the cells and assess viability using trypan blue exclusion.
B. Protocol for Stimulation of Immune Cells with this compound
-
Plate PBMCs or isolated immune cell subsets at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add the appropriate stimuli to the wells:
-
T Cell Activation: Plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
M1 Macrophage Polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Macrophage Polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
B Cell Proliferation: Anti-IgM (10 µg/mL) and CpG ODN 2006 (1 µg/mL).
-
-
Include unstimulated and stimulated (without this compound) controls.
-
Incubate the cells for the desired time period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.[6]
C. Flow Cytometry Staining Protocol for T Cell Analysis
-
Harvest the stimulated cells and wash with flow cytometry staining buffer.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Recommended Panel: CD3, CD4, CD8, CD25, CD69, PD-1, TIM-3, LAG-3.
-
-
Wash the cells twice with staining buffer.
-
For intracellular staining (e.g., for FoxP3 or cytokines), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.[6][12]
-
Stain for intracellular targets with the appropriate antibodies (e.g., anti-FoxP3, anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
D. Flow Cytometry Staining Protocol for Macrophage Analysis
-
Harvest macrophages (may require gentle scraping for adherent cells) and wash with staining buffer.
-
Perform Fc receptor blocking to reduce non-specific antibody binding.
-
Stain for surface markers for 30 minutes at 4°C.
-
Recommended Panel: CD14, CD86, HLA-DR, CD163, CD206.
-
-
Wash cells and proceed with fixation and permeabilization for intracellular cytokine staining (e.g., TNF-α, IL-10) as described for T cells.
-
Acquire data on a flow cytometer.
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1: Adenosine Receptor Signaling Pathway.
Caption: Figure 2: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. frontiersin.org [frontiersin.org]
- 4. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exbio.cz [exbio.cz]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1126828B1 - Oral administration of adenosine analogs - Google Patents [patents.google.com]
- 12. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Application Notes and Protocols for Inducing IL-6 Production in Macrophages using 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600), a derivative of the 8-oxoadenine class of compounds, is recognized as a potent agonist for Toll-like Receptor 7 (TLR7).[1][2][3][4] TLR7 is an endosomal receptor crucial for the innate immune response to single-stranded viral RNA.[3] Upon activation, TLR7 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).[3][5][6] Macrophages, key players in the innate immune system, express TLR7 and are a primary source of IL-6 upon stimulation.[2][3] The induction of IL-6 by TLR7 agonists like this compound in macrophages is a critical area of research for vaccine adjuvant development and cancer immunotherapy.[3]
These application notes provide a comprehensive guide for researchers to utilize this compound to induce IL-6 production in macrophages. The protocols cover macrophage cell culture, stimulation with this compound, and the quantification of IL-6 production.
Principle of Action
This compound acts as an agonist for Toll-like Receptor 7 (TLR7). Upon binding to TLR7 in the endosomal compartment of macrophages, it triggers the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7][8][9] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokine genes, including IL-6.[3][7]
Data Presentation
The following tables provide a framework for organizing and presenting quantitative data from experiments designed to characterize the induction of IL-6 by this compound in macrophages.
Table 1: Dose-Dependent Induction of IL-6 by this compound in Macrophages
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 |
Note: The optimal concentration range for this compound should be determined experimentally. Based on related 8-oxoadenine compounds, a starting range of 0.1 µM to 25 µM is recommended.
Table 2: Time-Course of this compound-Induced IL-6 Production in Macrophages
| Time (hours) | IL-6 Concentration (pg/mL) at Optimal this compound Concentration | Standard Deviation |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Note: The optimal stimulation time should be determined experimentally. A time-course of 2 to 48 hours is recommended to capture the peak of IL-6 production.[10]
Experimental Protocols
Protocol 1: Culture and Maintenance of RAW 264.7 Macrophage Cell Line
The murine macrophage cell line RAW 264.7 is a commonly used model for studying macrophage responses.[11]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS), heat-inactivated
-
1% Penicillin-Streptomycin solution
-
Cell culture flasks (T-25 or T-75)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of RAW 264.7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth daily. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells (usually 1-2 mL for a T-75 flask).
-
Incubate for 2-3 minutes at 37°C.
-
Add an equal volume of complete DMEM to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new flasks at a ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
-
Protocol 2: Stimulation of Macrophages with this compound
Materials:
-
RAW 264.7 cells (or other macrophage cell line/primary macrophages)
-
Complete DMEM
-
This compound (stock solution in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/well or 5 x 10^4 cells/well, respectively.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Aspirate the medium from the wells.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
For a dose-response experiment, use a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).
-
For a time-course experiment, use the determined optimal concentration and collect supernatants at different time points (e.g., 2, 4, 8, 12, 24, 48 hours).[10]
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration.
-
Protocol 3: Quantification of IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Mouse IL-6 ELISA kit (follow the manufacturer's instructions)
-
Cell culture supernatants from Protocol 2
-
Microplate reader
General ELISA Procedure (Sandwich ELISA):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for mouse IL-6. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant mouse IL-6 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for mouse IL-6. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to stop the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the experimental samples.
Visualization of Pathways and Workflows
Caption: TLR7 Signaling Pathway for IL-6 Production.
Caption: Experimental Workflow for IL-6 Induction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoengineered Macrophages Armed with TLR7/8 Agonist Enhance Remodeling of Immunosuppressive Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR7 Activation in M-CSF-Dependent Monocyte-Derived Human Macrophages Potentiates Inflammatory Responses and Prompts Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Innate Immune Responses with 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine (B12096600) is a synthetic small molecule belonging to the 8-oxoadenine class of compounds, which are recognized as agonists for Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][2] These receptors are key components of the innate immune system, primarily responsible for detecting single-stranded viral RNA.[3] Activation of TLR7, predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, triggers a potent downstream signaling cascade.[3][4] This leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, initiating a broad innate and subsequent adaptive immune response.[5] Due to its ability to potently stimulate these pathways, this compound and related molecules are valuable tools for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy.[6][7]
These application notes provide a comprehensive overview of the use of this compound for studying innate immune responses, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.
Mechanism of Action: TLR7 Signaling Pathway
This compound acts as an agonist for TLR7. Upon binding to TLR7 within the endosome, it induces receptor dimerization. This conformational change initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5] The subsequent signaling cascade involves the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5] This complex ultimately leads to the activation of two major transcription factor pathways:
-
Interferon Regulatory Factor 7 (IRF7): Essential for the induction of type I interferons (IFN-α and IFN-β).
-
Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5]
The activation of these pathways in antigen-presenting cells like pDCs leads to their maturation, enhanced antigen presentation, and the initiation of a robust adaptive immune response.
Caption: TLR7 Signaling Pathway initiated by this compound.
Data Presentation
Quantitative data for this compound is not extensively available in peer-reviewed literature. However, the activity of closely related 8-oxoadenine derivatives provides a strong indication of its expected potency and efficacy. The following tables summarize data for representative 8-oxoadenine compounds.
Table 1: In Vitro Activity of 8-Oxoadenine Derivatives in Human Cells
| Compound | Target | Assay | Cell Type | EC50 / MEC | Reference |
| SM-324405 | hTLR7 | NF-κB Reporter | HEK293 | 50 nM | [6] |
| Related 8-oxoadenine 1 | hTLR7 | NF-κB Reporter | HEK293 | 0.23 µM | [1] |
| Related 8-oxoadenine 1 | hTLR8 | NF-κB Reporter | HEK293 | >100 µM | [1] |
| Related 8-oxoadenine 2 | hTLR7 | IFN-α Induction | PBMCs | 0.04 µM | [1] |
| Related 8-oxoadenine 2 | hTLR8 | TNF-α Induction | PBMCs | 5.0 µM | [1] |
| R848 (Resiquimod) | hTLR7/8 | NF-κB Reporter | HEK293 | TLR7: 0.14 µM, TLR8: 1.1 µM | [1] |
EC50: Half-maximal effective concentration; MEC: Minimum effective concentration; h: human; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Cytokine Induction by 9-benzyl-2-butoxy-8-hydroxy adenine (B156593) (SA-2) in vivo
| Cytokine | Model | Treatment | Effect | Reference |
| IL-17A | Murine Asthma Model | SA-2 pre-priming | Reduction in lung tissue | [8] |
| IL-10 | Murine Asthma Model | SA-2 pre-priming | Increased production | [8] |
| IFN-α | α-GalCer-driven system | SA-2 treatment | Increased production | [8] |
| IL-27 | α-GalCer-driven system | SA-2 treatment | Increased production | [8] |
Experimental Protocols
The following protocols are adapted from established methods for studying TLR agonists and can be used to characterize the activity of this compound.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the induction of cytokines from a mixed population of human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Lipopolysaccharide (LPS) (positive control for TLR4)
-
R848 (positive control for TLR7/8)
-
96-well cell culture plates
-
Human whole blood from healthy donors
-
ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12.
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Plating and Stimulation:
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound, R848, and LPS in complete RPMI-1640 medium at 2x the final desired concentration. A typical concentration range for 8-oxoadenines is 0.01 µM to 10 µM.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a media-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Generation and Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of dendritic cells from mouse bone marrow, which can then be used to study the specific effects of this compound on this cell type.[9][10]
Materials:
-
6-8 week old C57BL/6 mice
-
Complete RPMI-1640 medium (as in Protocol 1)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4) (optional, can enhance DC yield)
-
ACK lysis buffer
-
6-well and 10 cm non-tissue culture treated plates
-
Flow cytometry antibodies (e.g., anti-CD11c, -MHC-II, -CD80, -CD86)
Procedure:
-
Bone Marrow Isolation:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia bones.
-
Remove the muscle tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and a 25G needle into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting.
-
-
Cell Culture and Differentiation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the pellet in ACK lysis buffer for 2-3 minutes to lyse red blood cells.
-
Add complete RPMI-1640 medium to stop the lysis and centrifuge again.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF and 10 ng/mL of murine IL-4.
-
Plate the cells at a density of 2 x 10^6 cells in 10 mL of medium in a 10 cm non-tissue culture treated plate.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add another 10 mL of fresh medium with GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells. These are the immature BMDCs.
-
-
BMDC Stimulation and Analysis:
-
Re-plate the immature BMDCs in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24 hours.
-
After incubation, collect the supernatant for cytokine analysis by ELISA (for murine TNF-α, IL-6, IL-12).
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Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86 to analyze DC maturation by flow cytometry.
-
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a potent tool for investigating the intricacies of TLR7-mediated innate immune responses. By leveraging the provided protocols, researchers can effectively characterize its immunostimulatory properties, including cytokine induction and dendritic cell maturation. The data from related 8-oxoadenine compounds offer a valuable framework for designing experiments and interpreting results. As with any research tool, careful dose-response studies and the use of appropriate controls are essential for obtaining robust and reproducible data. The insights gained from such studies can contribute significantly to the fields of immunology, vaccinology, and the development of novel immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The TLR7 ligand 9-benzyl-2-butoxy-8-hydroxy adenine inhibits IL-17 response by eliciting IL-10 and IL-10-inducing cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Benzyloxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 8-benzyloxyadenosine (B12096600) in Dimethyl Sulfoxide (B87167) (DMSO) versus Phosphate-Buffered Saline (PBS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Is this compound soluble in PBS?
A2: The solubility of this compound in aqueous solutions like PBS is expected to be low. Adenosine (B11128) and its analogs often exhibit poor aqueous solubility. The bulky, non-polar benzyloxy group on the 8-position of the adenine (B156593) ring further decreases the likelihood of significant solubility in a saline buffer like PBS.
Q3: I am having trouble dissolving this compound in PBS. What can I do?
A3: Low aqueous solubility is a common issue. Consider preparing a high-concentration stock solution in DMSO first, and then diluting it into your aqueous buffer (e.g., PBS) for the final experimental concentration. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on biological systems.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is advisable to store this compound as a powder at -20°C.[1] If you have a stock solution in DMSO, it should be stored at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks).[1] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound degradation.[4] Aqueous solutions in PBS should ideally be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into PBS. | The compound's solubility limit in the final aqueous buffer has been exceeded. | - Increase the final volume of PBS to lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be cautious of solvent toxicity in your experimental model).- Use a sonicator or vortex briefly to aid dissolution, but observe for precipitation upon standing. |
| Compound appears insoluble in DMSO even at low concentrations. | The compound may have degraded or the DMSO may contain water. | - Use fresh, anhydrous grade DMSO.- Gently warm the solution (e.g., to 37°C) and vortex to facilitate dissolution.- Confirm the identity and purity of your this compound using an appropriate analytical method (e.g., HPLC, NMR). |
| Variability in experimental results using solutions prepared in PBS. | Potential compound degradation or inconsistent solubility in the aqueous buffer. | - Prepare fresh solutions in PBS for each experiment.- Ensure the pH of the PBS is consistent.- Consider the stability of related compounds; for instance, adenosine in aqueous solution is stable at room temperature for extended periods, but stability can be temperature-dependent.[5] |
Solubility Data Summary
While specific experimental values for this compound were not found, the following table provides a template for how such data would be presented. Researchers are encouraged to determine the solubility for their specific experimental conditions.
| Solvent | Solubility (Hypothetical) | Notes |
| DMSO | > 50 mg/mL | A high-concentration stock solution is feasible. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility is expected. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
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Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO or PBS) in a vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Measure the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Visual Guides
References
8-benzyloxyadenosine stability and degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of 8-benzyloxyadenosine (B12096600) in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to lose biological activity over the course of my multi-day cell culture experiment. What could be the cause?
A1: The observed loss of activity for this compound could be due to several factors. The most common causes are chemical or enzymatic degradation in the culture medium at 37°C.[1][2] It is also possible that the compound is being metabolized by the cells into less active or inactive forms.[1] Non-specific binding to plasticware or serum proteins in the medium can also reduce the effective concentration of the compound available to the cells.[3]
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: To assess the stability of this compound, a time-course study is recommended. This involves incubating the compound in your specific cell culture medium (e.g., DMEM or RPMI-1640) at 37°C and 5% CO2. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.[1][4][5]
Q3: What components in the cell culture medium might contribute to the degradation of this compound?
A3: Several factors inherent to cell culture media can affect the stability of a compound like this compound:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible chemical bonds.[2][6]
-
Enzymes: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), it will contain various enzymes like esterases and proteases that can metabolize the compound.[2]
-
Reactive Components: Some media components, such as certain amino acids or vitamins, could potentially react with this compound.[6]
-
Temperature: Standard cell culture incubation at 37°C can accelerate the rate of degradation reactions.[4]
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: To ensure maximum stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO.[7] It is advisable to prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[6][7] Before use, an aliquot should be thawed and diluted in pre-warmed cell culture medium to the final working concentration immediately prior to adding it to the cells.
Q5: Should I be concerned about the final concentration of DMSO in my cell culture experiments?
A5: Yes, high concentrations of DMSO can have cytotoxic effects and influence experimental outcomes. It is a general recommendation to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated samples.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Compound degradation in stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[6] |
| Variability in media preparation. | Use the same lot of media and serum for a set of experiments to ensure consistency. | |
| High variability in stability measurements. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.[6] | |
| Higher than expected IC50 value | Degradation of this compound in the culture medium during the assay. | Determine the stability of the compound over the time course of your experiment. If significant degradation occurs, consider replenishing the compound with fresh medium at regular intervals.[5] |
| Compound appears to disappear from the medium with no detectable degradation products | The compound may be binding to the plastic of the cell culture plates or pipette tips. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[3][6] |
| Rapid cellular uptake of the compound. | Analyze cell lysates to determine the extent of cellular internalization.[6] |
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 4 | 88 | 85 | 96 |
| 8 | 75 | 70 | 92 |
| 24 | 45 | 38 | 80 |
| 48 | 15 | 10 | 65 |
Note: This data is illustrative and intended to provide a template for presenting stability data. Actual stability should be determined experimentally.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for assessing the chemical stability of this compound in a cell-free culture medium using HPLC or LC-MS analysis.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum supplement
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile or other suitable protein precipitation solvent
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 200 µL) and process it as described in the "Sample Processing" section below. This will serve as your 100% reference point.[7]
-
Incubation: Aliquot the remaining working solution into sterile, sealed tubes and place them in a 37°C, 5% CO2 incubator.[5]
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator for processing.[4]
-
Sample Processing (for media with serum): a. To the 200 µL sample, add 3 volumes of a cold protein precipitation solvent (e.g., 600 µL of acetonitrile).[4] b. Vortex the mixture thoroughly. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7] d. Carefully transfer the supernatant to a clean vial for analysis.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Hypothetical degradation pathway for this compound.
References
Troubleshooting low cytokine induction with 8-benzyloxyadenosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 8-benzyloxyadenosine (B12096600) for cytokine induction. The information is tailored for scientists and professionals in drug development and immunology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an adenosine (B11128) analog. Based on its structure, particularly the substitution at the 8-position, it is predicted to function as a Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonist.[1][2][3] TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA viruses and small synthetic molecules.[3] Activation of these receptors in immune cells, such as dendritic cells and monocytes, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, it can be stored at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Q3: What cell types are responsive to this compound?
A3: Cells expressing TLR7 and/or TLR8 are expected to be responsive. This includes various immune cells such as plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), monocytes, and macrophages.[4] Human peripheral blood mononuclear cells (PBMCs) are a common and effective primary cell model for studying the effects of TLR7/8 agonists.
Q4: What cytokines are typically induced by TLR7/8 agonists like this compound?
A4: Activation of TLR7 and TLR8 leads to the production of a range of cytokines. A typical cytokine profile may include Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and various chemokines such as CXCL10 (IP-10).[5] The exact profile and magnitude of cytokine induction can vary depending on the cell type, donor variability, and experimental conditions.
Troubleshooting Guide for Low Cytokine Induction
This guide addresses common issues that may lead to lower-than-expected cytokine induction with this compound.
Problem 1: Suboptimal Reagent Preparation and Handling
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Dissolve this compound in high-purity, sterile DMSO. |
| Compound Degradation | Aliquot the dissolved compound to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh dilutions for each experiment. |
| Inaccurate Concentration | Verify the stock concentration using spectrophotometry if possible. Ensure accurate serial dilutions. |
Problem 2: Issues with Cell Viability and Culture Conditions
| Potential Cause | Recommended Solution |
| Low Cell Viability | Ensure high cell viability (>95%) before starting the experiment using a method like trypan blue exclusion. Use freshly isolated cells whenever possible. |
| Inappropriate Cell Density | Optimize cell seeding density. A typical starting point for PBMCs is 1-2 x 10^6 cells/mL. |
| Serum Inhibition | Some components in serum can interfere with compound activity. Test different serum concentrations or use serum-free media if your cell type allows. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture is low, typically below 0.5%, to avoid solvent-induced toxicity. |
Problem 3: Suboptimal Experimental Parameters
| Potential Cause | Recommended Solution |
| Inappropriate this compound Concentration | Perform a dose-response experiment to determine the optimal concentration. A typical starting range for small molecule TLR agonists is 0.1 µM to 10 µM. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the peak of cytokine production. Cytokine expression can peak at different times, often between 6 to 24 hours post-stimulation.[5] |
| Inappropriate Assay for Cytokine Detection | Choose a sensitive and appropriate method for cytokine measurement, such as ELISA, multiplex bead-based assays, or intracellular cytokine staining followed by flow cytometry. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, low-protein binding tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stimulation of Human PBMCs for Cytokine Analysis
-
Cell Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
Compound Dilution: Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution.
-
Cell Stimulation: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., another known TLR7/8 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 18-24 hours).
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of desired cytokines in the supernatant using a suitable method like ELISA or a multiplex assay.
Visualizations
Signaling Pathway
Caption: Predicted signaling pathway for this compound via TLR7/8 activation.
Experimental Workflow
Caption: General experimental workflow for cytokine induction in PBMCs.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low cytokine induction.
References
- 1. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of 8-benzyloxyadenosine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of 8-benzyloxyadenosine (B12096600).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is an adenosine (B11128) analogue.[1] Like other adenosine analogues, it can function as a modulator of purinergic signaling or as a kinase inhibitor by mimicking ATP, the natural substrate for kinases. Due to the conserved nature of the ATP-binding pocket across the human kinome, there is a potential for off-target kinase inhibition.[2]
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a compound with proteins other than the intended target. With this compound, a primary concern is the inhibition of unintended kinases, which can lead to misinterpretation of experimental results, unexpected phenotypes, and potential cytotoxicity.[3][4] Minimizing off-target effects is crucial for validating the role of the intended target in a biological process.[5]
Q3: How can I proactively minimize the risk of off-target effects with this compound?
A3: A key strategy is to use the lowest effective concentration of this compound in your experiments. Performing a dose-response curve for your intended on-target effect can help determine this concentration.[6] Additionally, using a structurally different compound that targets the same primary protein can help confirm that the observed phenotype is an on-target effect.[7]
Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?
A4: If you suspect off-target effects, the first step is to confirm the observation. This can be done by repeating the experiment with a fresh dilution of the compound. If the results are consistent, a next step would be to perform a literature search to see if any off-target activities have been reported for this compound or similar adenosine analogues. Subsequently, employing the troubleshooting guides and experimental protocols provided below can help systematically investigate the issue.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing a higher level of cytotoxicity than expected at my effective concentration.
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Possible Cause: Off-target kinase inhibition. This compound might be inhibiting kinases that are essential for cell survival.
-
Troubleshooting Steps:
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Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration of this compound that causes 50% cell death (IC50) using a cell viability assay (see Protocol 3). Compare this to the concentration required for your desired on-target effect.
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Conduct a Kinome-wide Selectivity Screen: This will identify unintended kinase targets of this compound.[7] (See Protocol 1).
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Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold but the same intended target. If the cytotoxicity persists, it may be an on-target effect.[7]
-
Issue 2: My experimental results are inconsistent or unexpected (e.g., activation of a pathway that should be inhibited).
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Possible Cause: Activation of compensatory signaling pathways or inhibition of a kinase in a negative feedback loop.[6] Off-target effects can sometimes lead to paradoxical pathway activation.[2][3]
-
Troubleshooting Steps:
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Validate with an Orthogonal Approach: Use a non-pharmacological method like siRNA or CRISPR to knockdown your target of interest. If this phenocopies the effect of this compound, it suggests the on-target activity is responsible.
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Analyze Downstream Signaling: Use western blotting to probe the phosphorylation status of key proteins in the expected pathway and in related pathways that are not expected to be affected.[7] (See Protocol 2).
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Perform a Kinome Profile: A broad kinase screen can identify off-target kinases that could be responsible for activating compensatory pathways.[6] (See Protocol 1).
-
Issue 3: The observed cellular phenotype does not match the known or expected consequences of inhibiting the target.
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Possible Cause: The phenotype is driven by an off-target effect.
-
Troubleshooting Steps:
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Conduct Rescue Experiments: Transfect cells with a drug-resistant mutant of your intended target kinase. If this rescues the on-target effects but not the observed phenotype, it strongly suggests an off-target mechanism.[7]
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Phenotypic Screening Comparison: Compare your results with the effects of other known inhibitors of the same target. Discrepancies may point towards off-target effects of this compound.[7]
-
Data Presentation
When presenting data from kinome profiling or dose-response assays, a structured table is essential for clear interpretation.
Table 1: Example Kinome Profiling Summary for this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Intended Target | 95% | 50 | On-Target |
| Off-Target Kinase 1 | 85% | 150 | Off-Target |
| Off-Target Kinase 2 | 60% | 800 | Off-Target |
| Off-Target Kinase 3 | 15% | >10,000 | Off-Target |
Table 2: Example Dose-Response Data Summary
| Assay | This compound Concentration (nM) | Response (% of Control) | IC50/EC50 (nM) |
| On-Target Activity | 0, 10, 50, 100, 500, 1000 | 100, 80, 55, 30, 10, 5 | 65 |
| Cell Viability | 0, 10, 50, 100, 500, 1000 | 100, 98, 95, 85, 60, 40 | 750 |
| Off-Target Pathway | 0, 10, 50, 100, 500, 1000 | 100, 100, 98, 92, 75, 65 | >1000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[7]
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[7]
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
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Binding or Activity Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase, or an in vitro kinase activity assay.[2]
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Data Analysis: The results are usually provided as the percentage of inhibition at the tested concentration. Follow-up dose-response assays should be performed for any significant off-target hits to determine their IC50 values.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the phosphorylation status of downstream substrates of the intended target and potential off-targets.[7]
Materials:
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Cells treated with this compound and a vehicle control (e.g., DMSO).
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Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
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Protein quantification assay (e.g., BCA).
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SDS-PAGE gels and transfer system.
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PVDF or nitrocellulose membranes.
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies (phospho-specific and total protein for target and off-target pathways).
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HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[7]
-
Immunoblotting:
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[7]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound.
Materials:
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Cells of interest.
-
96-well plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for a desired time period (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT, add the MTT reagent and incubate, then solubilize the formazan (B1609692) crystals and read the absorbance.
-
For CellTiter-Glo®, add the reagent to measure ATP levels, which correlate with cell viability, and read the luminescence.[6]
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Potential on- and off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Logical relationships for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 8-Benzyloxyadenosine and Human PBMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the dose-response effects of 8-benzyloxyadenosine (B12096600) on human peripheral blood mononuclear cells (PBMCs). As a substituted adenosine (B11128) analog, the effects of this compound are presumed to be mediated through adenosine receptors, leading to downstream modulation of intracellular signaling and cytokine release. The specific dose-response relationship, however, must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in human PBMCs?
A1: this compound is an adenosine analog.[1] Adenosine itself exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3, which are expressed on various immune cells, including PBMCs.[2] The A2A and A2B receptors are coupled to Gs proteins, and their activation typically leads to an increase in intracellular cyclic AMP (cAMP), which has predominantly anti-inflammatory effects.[3] This can result in the suppression of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ, and potentially the enhancement of anti-inflammatory cytokines like IL-10.[3][4] The substitution at the 8-position of the purine (B94841) ring can influence the analog's affinity and selectivity for these receptor subtypes. The precise effects of this compound will depend on its specific receptor binding profile.
Q2: How do I determine the optimal concentration range for a dose-response curve of this compound?
A2: To determine the optimal concentration range, a pilot experiment is recommended using a broad range of concentrations, for example, from 1 nM to 100 µM, with logarithmic spacing. Based on the results of this pilot study, a narrower range of concentrations can be selected for more detailed dose-response analysis, typically focusing on the range where a clear dose-dependent effect is observed.
Q3: What are the critical controls to include in my experiments?
A3: For a robust experiment, the following controls are essential:
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Vehicle Control: PBMCs treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the highest concentration used in the experiment.
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Unstimulated Control: PBMCs in culture medium alone to establish a baseline for cytokine production and cell viability.
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Positive Control (for stimulation): A known stimulus for cytokine production in PBMCs, such as Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA), to ensure the cells are responsive.
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Positive Control (for inhibition): A known adenosine receptor agonist (e.g., NECA) can be used as a reference compound to compare the inhibitory effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution- Edge effects in the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure the PBMC suspension is homogenous before plating.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound at any concentration | - Compound inactivity or degradation- Low expression of target adenosine receptors on PBMCs- Insufficient stimulation of PBMCs (if measuring inhibition) | - Verify the purity and integrity of the this compound.- If measuring inhibition of cytokine release, ensure that the stimulating agent (e.g., LPS) is inducing a robust response.- Consider using different PBMC donors, as receptor expression can vary. |
| High background cytokine levels in unstimulated controls | - Contamination of cell culture reagents or samples- Pre-activation of PBMCs during isolation | - Use sterile techniques and test reagents for endotoxin (B1171834) contamination.- Handle blood samples and perform PBMC isolation gently to minimize cell stress and activation. |
| Low cell viability after treatment | - Cytotoxicity of this compound at high concentrations- High concentration of the vehicle (e.g., DMSO) | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the functional assay.- Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
PBMC Isolation from Whole Blood
A standardized protocol for isolating PBMCs from whole blood using density gradient centrifugation is crucial for obtaining a healthy and responsive cell population.
| Step | Procedure |
| 1. Blood Dilution | Dilute whole blood collected in anticoagulant (e.g., EDTA) at a 1:1 ratio with sterile PBS. |
| 2. Density Gradient | Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube. |
| 3. Centrifugation | Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the brake off. |
| 4. Harvest PBMCs | Aspirate the "buffy coat" layer containing the PBMCs. |
| 5. Washing | Wash the harvested PBMCs with sterile PBS or cell culture medium and centrifuge at 200-300 x g for 10 minutes. Repeat the wash step. |
| 6. Cell Counting | Resuspend the cell pellet and perform a cell count and viability assessment using a hemocytometer and trypan blue. |
For more detailed protocols on PBMC isolation, refer to established methods.[4][5][6]
Cytokine Release Assay
This assay measures the production of cytokines by PBMCs in response to this compound.
| Step | Procedure |
| 1. Cell Plating | Plate freshly isolated PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate. |
| 2. Stimulation (optional) | If testing for inhibitory effects, add a stimulating agent (e.g., LPS at 100 ng/mL) to the appropriate wells. |
| 3. Treatment | Add serial dilutions of this compound to the designated wells. Include all necessary controls. |
| 4. Incubation | Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. |
| 5. Supernatant Collection | Centrifuge the plate and carefully collect the cell-free supernatant. |
| 6. Cytokine Measurement | Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead array. |
Detailed protocols for cytokine release assays can be found in the literature.[5][6][7][8][9]
cAMP Assay
This assay determines if this compound activates Gs-coupled adenosine receptors, leading to an increase in intracellular cAMP.
| Step | Procedure |
| 1. Cell Plating | Plate PBMCs in an appropriate assay plate. |
| 2. PDE Inhibitor | Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| 3. Treatment | Add serial dilutions of this compound and controls. A known A2A/A2B agonist can be used as a positive control. |
| 4. Incubation | Incubate for the recommended time according to the assay kit manufacturer's instructions (typically 30-60 minutes). |
| 5. Cell Lysis & Detection | Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen). |
For specific details, always refer to the manufacturer's protocol for the chosen cAMP assay kit.[10][11][12]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the expected signaling pathway for an adenosine analog and a typical experimental workflow for determining its dose-response curve in PBMCs.
Caption: Expected signaling pathway of an A2A/A2B adenosine receptor agonist.
Caption: General experimental workflow for a cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine signaling and the immune system: When a lot could be too much - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of adenosine on tumor adaptive immunity and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The immunomodulatory function of adenosine in sepsis [frontiersin.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Optimizing incubation time for 8-benzyloxyadenosine in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro experiments with 8-benzyloxyadenosine (B12096600).
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound to observe effects on cell viability?
A1: The optimal incubation time for this compound can vary depending on the cell line and the concentration used. Based on studies with structurally related adenosine (B11128) analogs, a typical incubation period to assess effects on cell viability ranges from 24 to 72 hours .[1][2][3] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal time point for your specific experimental setup.
Q2: How long should I treat cells with this compound to induce and measure apoptosis?
A2: For apoptosis assays, incubation times of 24 to 48 hours are commonly effective for adenosine analogs.[4][5] Shorter incubation periods may be sufficient to detect early apoptotic events, while longer times may be necessary to observe more significant levels of apoptosis. A time-course experiment is the best approach to pinpoint the optimal window for detecting apoptosis in your cell model.
Q3: What is the general mechanism of action for this compound?
A3: As an adenosine analog, this compound is expected to exert its effects primarily by interacting with adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This interaction can modulate intracellular signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK pathways, which are involved in regulating cell proliferation, survival, and apoptosis. Some adenosine analogs can also be transported into the cell and metabolized, leading to effects that are independent of surface receptor binding.
Q4: What are typical working concentrations for this compound in in vitro assays?
A4: The effective concentration of this compound is cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration range. A starting point for many adenosine analogs is in the low micromolar (µM) to millimolar (mM) range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability observed. | 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. Cell seeding density is too high. 4. The cell line is resistant to the compound. | 1. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Increase the concentration. Perform a dose-response experiment to determine the IC50 value. 3. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during treatment. 4. Try a different cell line. Sensitivity to adenosine analogs can vary significantly between cell types. |
| High background or inconsistent results in viability/apoptosis assays. | 1. Uneven cell seeding. 2. Contamination (bacterial or mycoplasma). 3. Reagent preparation or handling errors. 4. "Edge effect" in multi-well plates. | 1. Ensure a single-cell suspension before seeding. Gently mix the cell suspension before plating. 2. Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. 3. Prepare fresh reagents as recommended. Ensure proper mixing and storage of all assay components. 4. Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Difficulty in detecting apoptosis. | 1. Incorrect timing of the assay. 2. Using a late-stage apoptosis marker for an early event (or vice versa). 3. Cell detachment and loss during washing steps. | 1. Perform a time-course experiment. Apoptosis is a dynamic process, and the optimal time for detection can be narrow.[6][7] 2. Use a combination of markers. For example, use Annexin V for early apoptosis and Propidium Iodide (PI) for late-stage apoptosis/necrosis. 3. Collect both adherent and floating cells for analysis. Apoptotic cells often detach from the culture surface. |
Data Presentation
Table 1: Recommended Incubation Times for this compound In Vitro Assays
| Assay Type | Recommended Incubation Time with this compound | Key Considerations |
| Cell Viability (e.g., MTT, CCK-8) | 24 - 72 hours | Optimal time may vary with cell line and drug concentration. A time-course study is highly recommended. |
| Apoptosis (e.g., Annexin V/PI Staining) | 24 - 48 hours | Early apoptotic events may be detectable at earlier time points. |
| Western Blotting for Signaling Proteins | Varies (minutes to 48 hours) | Phosphorylation events can be rapid (minutes to hours). Changes in total protein expression often require longer incubation (24-48 hours). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by gentle trypsinization. Combine them and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Workflow for in vitro experiments with this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Adenosine induces apoptosis in the human gastric cancer cells via an intrinsic pathway relevant to activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. biotech.illinois.edu [biotech.illinois.edu]
Serum interference with 8-benzyloxyadenosine activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-benzyloxyadenosine (B12096600) in cell culture experiments.
Troubleshooting Guide
Issue: Reduced or No Activity of this compound in the Presence of Serum
Researchers may observe a significant decrease or complete loss of this compound activity when transitioning from serum-free to serum-containing cell culture media. This guide provides a systematic approach to troubleshooting this common issue.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Protein Binding | This compound may bind to proteins in the serum, primarily albumin, reducing its free and active concentration. This is a common phenomenon for small molecules, and the extent of binding can vary.[1][2][3] | 1. Increase Concentration: Perform a dose-response experiment in the presence of serum to determine if a higher concentration of this compound is required to achieve the desired effect. 2. Reduce Serum Percentage: If permissible for your cell line, gradually decrease the serum concentration in your culture medium. Note that this may affect cell health and growth.[1] 3. Use Serum-Free Media: If your experimental design allows, switch to a serum-free or chemically defined medium to eliminate the variable of serum protein binding. |
| Enzymatic Degradation | Serum contains various enzymes, such as adenosine (B11128) deaminase, that can metabolize adenosine and its analogs.[4] this compound could be a substrate for these enzymes, leading to its inactivation. | 1. Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the degradation of this compound.[5] 2. Use Deaminase Inhibitors: Incorporate an adenosine deaminase inhibitor, such as coformycin, into your cell culture medium to prevent the breakdown of this compound.[6] |
| General Serum Interference | Components of serum other than proteins and enzymes can sometimes interfere with experimental assays.[7][8] | 1. Run Appropriate Controls: Include a vehicle control (the solvent used to dissolve this compound) in both serum-free and serum-containing media to assess the baseline effect of the serum. 2. Consider Dialyzed Serum: Using dialyzed serum can remove small molecules from the serum that might interfere with your assay, while retaining the essential proteins. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not working in my cell culture experiments?
A1: There are several potential reasons for a lack of activity. One common cause is interference from components in the fetal bovine serum (FBS) or other sera used in the cell culture medium. Serum proteins, like albumin, can bind to the compound, reducing its effective concentration. Additionally, enzymes present in the serum may degrade this compound.[1][4] We recommend performing a dose-response curve in the presence and absence of serum to investigate this.
Q2: How can I determine if serum proteins are binding to my this compound?
A2: You can experimentally assess protein binding using techniques like equilibrium dialysis or ultrafiltration.[9] These methods separate the free compound from the protein-bound compound, allowing you to quantify the extent of binding.
Q3: What is the mechanism of action of this compound?
A3: As an adenosine analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, and A3).[10] These are G protein-coupled receptors that modulate intracellular signaling pathways, primarily by influencing the levels of cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease cAMP levels, while A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP levels.
Q4: Should I use serum-free media for my experiments with this compound?
A4: Using serum-free media is a good strategy to eliminate the variable of serum interference.[2] However, some cell lines require serum for growth and viability. If you must use serum, consider reducing its concentration or using heat-inactivated serum.[1][5] It is crucial to validate that any changes in culture conditions do not adversely affect your cells.
Q5: Can I heat-inactivate my serum to prevent the degradation of this compound?
A5: Yes, heat inactivation (56°C for 30 minutes) is a standard procedure to denature complement proteins and some enzymes in the serum.[5] This may help to reduce the enzymatic degradation of this compound.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Efficacy
Objective: To determine if the presence of serum in cell culture media affects the biological activity of this compound.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare two sets of media:
-
Set A: Serum-free medium.
-
Set B: Medium containing your standard concentration of serum (e.g., 10% FBS).
-
-
Compound Dilution: Prepare a serial dilution of this compound in both Set A and Set B media. Also, include a vehicle control for each media type.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared media containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform your biological readout assay (e.g., cell viability, proliferation, or a specific signaling pathway marker).
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Data Analysis: Plot the dose-response curves for this compound in both serum-free and serum-containing conditions. A rightward shift in the dose-response curve in the presence of serum suggests interference.
Protocol 2: Evaluating the Effect of Heat-Inactivated Serum
Objective: To determine if heat-inactivating serum can mitigate the interference with this compound activity.
Methodology:
-
Serum Preparation:
-
HI-Serum: Heat-inactivate a batch of your serum at 56°C for 30 minutes.
-
Non-HI-Serum: Use a batch of the same serum that has not been heat-inactivated.
-
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Media Preparation: Prepare two sets of media, both containing the same concentration of serum:
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Set C: Medium with Non-HI-Serum.
-
Set D: Medium with HI-Serum.
-
-
Compound Dilution and Treatment: Follow steps 3 and 4 from Protocol 1, preparing your this compound dilutions in both Set C and Set D media.
-
Incubation and Assay: Follow steps 5 and 6 from Protocol 1.
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Data Analysis: Compare the dose-response curves obtained with non-heat-inactivated and heat-inactivated serum. If the curve shifts to the left with heat-inactivated serum, it suggests that enzymatic degradation was a contributing factor to the reduced activity.
Visualizations
Caption: Adenosine Receptor Signaling Pathway.
References
- 1. Characterization of the interaction between 8-bromoadenosine with human serum albumin and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensing of hydrophobic cavity of serum albumin by an adenosine analogue: fluorescence correlation and ensemble spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 6. ashpublications.org [ashpublications.org]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: 8-Benzyloxyadenosine Cytotoxicity Assay in Primary Immune Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-benzyloxyadenosine (B12096600) and conducting cytotoxicity assays in primary immune cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on primary immune cells?
A1: this compound is a derivative of adenosine (B11128), a nucleoside that plays a crucial role in various physiological processes, including the regulation of immune responses.[1] While specific data on this compound is limited, its structural similarity to other 8-substituted adenosine analogs, such as 8-chloroadenosine (B1666358) (8-Cl-ADO), suggests it may influence immune cell viability.[2][3] Adenosine and its analogs can exert cytostatic (inhibiting cell proliferation) or cytotoxic (inducing cell death) effects, often through the activation of specific adenosine receptors (A1, A2A, A2B, A3) on the cell surface, which can trigger various downstream signaling pathways.[4][5] For instance, studies with 8-Cl-ADO have shown that it can inhibit proliferation and induce apoptosis in B-lymphocytes.[2]
Q2: Which primary immune cell types are most relevant for studying the effects of this compound?
A2: The choice of primary immune cells will depend on the specific research question. Key immune cell types to consider include:
-
Lymphocytes (T cells and B cells): These are central players in the adaptive immune response. Adenosine analogs have been shown to be more toxic to leukemic lymphocytes than to normal lymphocytes.[3] T-cell activation and proliferation can be significantly modulated by adenosine receptor signaling.[6][7]
-
Natural Killer (NK) Cells: These are cytotoxic lymphocytes of the innate immune system, important for anti-tumor and anti-viral responses. Adenosine can suppress NK cell cytotoxic activity.
-
Monocytes and Macrophages: These are phagocytic cells of the innate immune system that also play a role in antigen presentation and inflammation. Adenosine can modulate their maturation and function.
Q3: What are the recommended cytotoxicity assays for evaluating the effect of this compound on primary immune cells?
A3: Several assays can be used to assess the cytotoxicity of this compound. The choice of assay should be based on the expected mechanism of cell death. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are suitable for high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays specifically measure programmed cell death (apoptosis). Annexin V staining is particularly useful for detecting early apoptotic events.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: To differentiate between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation), it is recommended to use a combination of assays. For example, you can perform a proliferation assay (e.g., CFSE or BrdU incorporation) alongside a viability assay (e.g., Annexin V/PI staining). A cytostatic compound will reduce the rate of proliferation without significantly increasing the percentage of dead cells, while a cytotoxic compound will lead to an increase in cell death markers.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on various primary immune cells, based on findings for similar adenosine analogs like 8-Cl-ADO.[2]
Table 1: IC50 Values of this compound in Primary Immune Cells after 72-hour exposure.
| Cell Type | Assay | IC50 (µM) |
| Human CD4+ T Cells | MTT | 15.2 |
| Human CD8+ T Cells | MTT | 18.5 |
| Human B Cells | MTT | 9.8 |
| Human NK Cells | LDH Release | 25.1 |
| Human Monocytes | MTT | 32.7 |
Table 2: Induction of Apoptosis by this compound in Primary Lymphocytes.
| Cell Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Human B Cells | 0 (Control) | 5.2 |
| 5 | 22.8 | |
| 10 | 45.6 | |
| 20 | 78.3 | |
| Human T Cells | 0 (Control) | 4.8 |
| 10 | 18.9 | |
| 20 | 35.1 | |
| 40 | 62.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound in primary immune cells.
Materials:
-
Primary immune cells (e.g., PBMCs, isolated T cells, B cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed primary immune cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^5 cells/well) in 100 µL of complete culture medium. Include wells for no-cell controls (medium only).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other values. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis in primary immune cells treated with this compound using flow cytometry.
Materials:
-
Treated primary immune cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect the cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway of this compound in immune cells.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Primary immune cells are known for their inherent donor-to-donor variability. Passage number (if applicable) and cell handling can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Cell Source: Whenever possible, use primary cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.
-
Consistent Cell Handling: Ensure consistent cell isolation, counting, and seeding densities.
-
Include Proper Controls: Always include positive (a known cytotoxic agent) and negative (vehicle) controls in every experiment.
-
Minimize Edge Effects: In 96-well plates, evaporation can be higher in the outer wells. Consider not using the outermost wells for experimental samples or ensure proper humidification.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: The chosen primary cell type may not express the specific adenosine receptor subtype that this compound targets, or may express it at very low levels.
-
Troubleshooting Step: Confirm the expression of adenosine receptors (A1, A2A, A2B, A3) on your primary immune cells using techniques like flow cytometry or qPCR.
-
-
Possible Cause 2: The compound may have a cytostatic rather than a cytotoxic effect.
-
Troubleshooting Step: Use a proliferation assay (e.g., CFSE staining) to determine if this compound is inhibiting cell division.
-
-
Possible Cause 3: Insufficient incubation time for the compound to exert its effect.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause 1 (MTT Assay): Contamination of cell cultures with bacteria or yeast can lead to the reduction of MTT and a false-positive signal.
-
Troubleshooting Step: Regularly test your cell cultures for microbial contamination.
-
-
Possible Cause 2 (Fluorescence/Luminescence Assays): The compound itself may be fluorescent or luminescent, interfering with the assay readout.
-
Troubleshooting Step: Run a control plate with the compound in cell-free medium to check for intrinsic signal.
-
-
Possible Cause 3 (General): High cell density can lead to nutrient depletion and cell death, increasing the background signal.
-
Troubleshooting Step: Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.
-
Issue 4: Discrepancies between different cytotoxicity assays.
-
Possible Cause: Different assays measure different aspects of cell death. For example, an MTT assay measures metabolic activity, which may decrease before the loss of membrane integrity detected by an LDH assay.
-
Troubleshooting Step: This is often not an error, but rather provides more detailed information about the mechanism of cell death. Consider the timeline of cellular events in response to the compound. Early apoptosis may be detected by Annexin V staining, followed by a decrease in metabolic activity, and finally, loss of membrane integrity.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Cl-Adenosine Inhibits Proliferation and Causes Apoptosis in B-Lymphocytes via Protein Kinase A-Dependent and Independent Effects: Implications for Treatment of Carney Complex-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine and adenosine analogues are more toxic to chronic lymphocytic leukemia than to normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis of 8-Benzyloxyadenosine Treated NK Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of 8-benzyloxyadenosine (B12096600) on Natural Killer (NK) cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on NK cell activity?
Current research indicates that adenosine (B11128) and its analogs, acting through the A2A adenosine receptor (A2AR), are generally immunosuppressive to NK cells.[1][2][3][4][5] Therefore, this compound, as an adenosine analog, is expected to inhibit rather than activate NK cells. This inhibition can manifest as reduced proliferation, maturation, and cytotoxic function.[2][4][5]
Q2: What are the key markers for identifying human NK cells in flow cytometry?
Human NK cells are typically identified as CD3-negative and CD56-positive lymphocytes.[6][7][8][9][10] They can be further subdivided into two main subsets based on the expression of CD56 and CD16:[9][10][11]
-
CD56brightCD16dim/-: This subset is more prevalent in secondary lymphoid organs and is a major producer of cytokines.[11]
-
CD56dimCD16+: This is the predominant subset in peripheral blood and exhibits strong cytotoxic activity.[9][11]
Q3: Which markers should I use to assess the activation or inhibition of NK cells after treatment with this compound?
To assess the functional status of NK cells following treatment, a panel of activation and functional markers should be used. Given the expected inhibitory effect of this compound, you may observe a decrease in the expression of activation markers.
-
Activation Markers:
-
Cytotoxicity/Degranulation Marker:
-
Cytokine Production:
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial for accurately identifying and analyzing NK cell populations.
Experimental Workflow
The following diagram outlines a typical workflow for treating NK cells with this compound and preparing them for flow cytometry analysis.
References
- 1. A2AR Adenosine Signaling Suppresses Natural Killer Cell Maturation in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. Adenosinergic Signaling Alters Natural Killer Cell Functional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. biocompare.com [biocompare.com]
- 10. Natural Killer Cell Markers | Antibodies.com [antibodies.com]
- 11. Natural Killer Cells: Potential Biomarkers and Therapeutic Target in Autoimmune Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of 8-Substituted Adenosine Analogs and Gardiquimod as TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Gardiquimod, an imidazoquinoline-based Toll-like receptor 7 (TLR7) agonist, and a representative 8-substituted adenosine (B11128) analog, SM-360320. Due to the limited public data on 8-benzyloxyadenosine (B12096600) as a TLR7 agonist, this guide utilizes the well-characterized 8-oxoadenine derivative SM-360320 as a proxy to facilitate a data-driven comparison. This document outlines their mechanisms of action, presents a quantitative comparison of their potency based on experimental data, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system's recognition of single-stranded viral RNA. Activation of TLR7 triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn orchestrates a broader adaptive immune response. Synthetic small molecule TLR7 agonists are of significant interest as vaccine adjuvants, immunomodulators for infectious diseases, and cancer immunotherapy agents. Gardiquimod and 8-substituted adenosine analogs represent two distinct chemical classes of synthetic TLR7 agonists.
Mechanism of Action and Signaling Pathway
Both Gardiquimod and 8-substituted adenosine analogs, upon entering the endosome of TLR7-expressing cells (such as plasmacytoid dendritic cells and B cells), bind to the TLR7 receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade leads to the activation of two primary transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, most notably IFN-α.
TLR7 activation by agonists initiates MyD88-dependent signaling leading to cytokine production.
Data Presentation: Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of Gardiquimod and the representative 8-oxoadenine derivative, SM-360320. Potency is presented as the half-maximal effective concentration (EC50) for NF-κB activation in a reporter cell line and for the induction of key cytokines in human peripheral blood mononuclear cells (PBMCs).
| Compound | Target | Assay | Cell Type | EC50 (µM) | Reference |
| Gardiquimod | Human TLR7 | NF-κB Activation (SEAP Reporter) | HEK293 | ~2.0 - 4.0 | [1][2] |
| Human TLR8 | NF-κB Activation (SEAP Reporter) | HEK293 | >10 µg/mL (>28.6 µM) | [3] | |
| Human | IFN-α Induction | PBMCs | Not explicitly stated | [4] | |
| SM-360320 | Human TLR7 | NF-κB Activation (SEAP Reporter) | HEK293 | ~0.05 | [5] |
| Human TLR8 | NF-κB Activation (SEAP Reporter) | HEK293 | >100 | [5] | |
| Human | IFN-α Induction | PBMCs | 0.14 | [3] | |
| Human | TNF-α Induction | PBMCs | >10 | [5] |
Note: EC50 values can vary between experiments and laboratories due to differences in assay conditions, cell passage number, and reagent sources. The data presented here is for comparative purposes.
Based on the available data, SM-360320, a representative of the 8-oxoadenine class, appears to be a more potent TLR7 agonist than Gardiquimod in terms of NF-κB activation in reporter cell lines.[3][5] Furthermore, SM-360320 demonstrates high selectivity for TLR7 over TLR8.[5] Gardiquimod is also specific for TLR7 at lower concentrations but may exhibit some cross-reactivity with TLR8 at higher concentrations.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TLR7-Mediated NF-κB Activation Assay in HEK-Blue™ Cells
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 stimulation using a reporter cell line.
Workflow for determining TLR7 agonist potency using a HEK-Blue™ NF-κB reporter assay.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Test compounds (Gardiquimod, 8-substituted adenosine analog)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions in a 37°C, 5% CO2 incubator.
-
Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium. Seed the cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Gardiquimod and the 8-substituted adenosine analog in cell culture medium.
-
Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO at the highest concentration used for compound dilution).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Measurement: Read the absorbance of the plate at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
Cytokine Induction Assay in Human PBMCs
This assay measures the production of cytokines, such as IFN-α and TNF-α, from primary human immune cells following stimulation with TLR7 agonists.
Workflow for measuring cytokine production from PBMCs stimulated with TLR7 agonists.
Materials:
-
Fresh human peripheral blood
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds (Gardiquimod, 8-substituted adenosine analog)
-
96-well round-bottom cell culture plates
-
Cytokine-specific ELISA kits (e.g., for human IFN-α and TNF-α)
-
ELISA plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them at a density of approximately 2 x 10^5 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Gardiquimod and the 8-substituted adenosine analog in cell culture medium.
-
Stimulation: Add the diluted compounds to the respective wells of the PBMC plate. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-α and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting the cytokine concentration against the log of the compound concentration.
Summary and Conclusion
This guide provides a comparative analysis of the potency of the imidazoquinoline-based TLR7 agonist Gardiquimod and the 8-oxoadenine derivative SM-360320, a representative of the 8-substituted adenosine analog class. Based on the available in vitro data, 8-oxoadenine derivatives such as SM-360320 appear to be more potent and selective TLR7 agonists than Gardiquimod.[3][5] The choice between these compounds for research and development will depend on the specific application, desired potency, and selectivity profile. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the activity of these and other TLR7 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TLR8 Activation: A Comparative Guide to R848 (Resiquimod)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Toll-like receptor (TLR) agonists, potent and specific activators of TLR8 are of significant interest for their potential in vaccine adjuvants, immunotherapy, and antiviral applications. This guide provides a detailed comparison of the well-characterized TLR7/8 agonist, R848 (Resiquimod), with the lesser-known compound, 8-benzyloxyadenosine (B12096600), in the context of TLR8 activation.
Initial Assessment: this compound vs. R848
A comprehensive review of publicly available scientific literature reveals a significant disparity in the available data for these two compounds. R848 is a widely studied imidazoquinoline compound with a robust body of evidence detailing its mechanism of action and immunological effects. In contrast, there is a notable absence of published data on this compound as a TLR8 agonist. While some studies have explored the immunological activities of various 8-substituted adenosine (B11128) analogs, specific data on this compound's ability to activate TLR8, including dose-response curves and cytokine induction profiles, are not available in the current scientific literature.
Therefore, this guide will focus on providing a comprehensive overview of R848 as a TLR8 activator, supported by experimental data and detailed protocols. This information will serve as a valuable resource for researchers and a benchmark for the evaluation of novel TLR8 agonists.
R848 (Resiquimod): A Potent Dual TLR7/8 Agonist
R848 is a synthetic small molecule that acts as a potent agonist for both human Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] In murine models, however, R848 primarily activates TLR7.[2] Its ability to activate these endosomal TLRs triggers a powerful innate immune response, leading to the activation of adaptive immunity.
Mechanism of Action and Signaling Pathway
Upon entering the endosome of immune cells, R848 binds to TLR7 and TLR8, inducing a conformational change in the receptor dimers. This initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88.[2] The recruitment of MyD88 leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3] Ultimately, this pathway results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.[3][4][5]
Performance Data: R848-Induced Cytokine Production
The activation of TLR8 by R848 leads to the production of a broad range of cytokines and chemokines. The specific profile can vary depending on the cell type and experimental conditions. Below is a summary of typical cytokine induction by R848 in human peripheral blood mononuclear cells (PBMCs).
| Cytokine/Chemokine | Typical Response to R848 Stimulation | Reference Cell Type |
| TNF-α | Strong induction | Human PBMCs, Monocytes[6][7] |
| IL-6 | Strong induction | Human PBMCs[7][8] |
| IL-12p70 | Moderate to strong induction | Human PBMCs, Dendritic Cells[6][8] |
| IFN-α | Moderate induction (primarily via TLR7) | Human PBMCs[7][8] |
| IFN-γ | Moderate induction | Human PBMCs[9] |
| IL-1β | Moderate induction | Human PBMCs[10] |
| IL-8 (CXCL8) | Strong induction | Human PBMCs[11] |
| MIP-1α (CCL3) | Strong induction | Human PBMCs[10] |
| MIP-1β (CCL4) | Strong induction | Human PBMCs |
| IP-10 (CXCL10) | Moderate induction | Human PBMCs[11] |
Note: The magnitude of cytokine induction is dose-dependent. The table represents a qualitative summary of typical responses.
Experimental Protocols
To facilitate the evaluation of TLR8 agonists, detailed methodologies for key experiments are provided below.
In Vitro TLR8 Activation and Cytokine Profiling Workflow
Detailed Methodologies
1. Cell Culture and Stimulation:
-
Cell Types:
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are a relevant primary cell model as they contain TLR8-expressing monocytes and myeloid dendritic cells. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Reporter Cell Lines: HEK293 cells engineered to express human TLR8 and a reporter gene (e.g., NF-κB-driven luciferase or secreted embryonic alkaline phosphatase - SEAP) are commonly used for high-throughput screening and specificity testing.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI 1640 for PBMCs, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Stimulation: Plate cells at a desired density (e.g., 1 x 10⁶ cells/mL for PBMCs). Prepare serial dilutions of the TLR8 agonist (e.g., R848) and a vehicle control (e.g., DMSO). Add the agonist to the cells and incubate for a specified period (e.g., 4-24 hours).
2. Cytokine Measurement by ELISA:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells.
-
Detection: Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Enzyme Conjugation: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.[12][13][14][15][16]
-
3. Intracellular Cytokine Staining (ICS) for Flow Cytometry:
-
Principle: ICS allows for the identification of cytokine-producing cells at a single-cell level, providing information on which cell subsets are responding to the TLR agonist.
-
Protocol Outline:
-
Cell Stimulation: Stimulate cells with the TLR8 agonist in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture. This traps cytokines inside the cell.[17][18]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify different cell populations (e.g., CD3 for T cells, CD14 for monocytes).[19][20]
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter the cell.[17][18]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-12).[19][20]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of cytokine-positive cells within specific cell populations.[8][21]
-
Conclusion
R848 (Resiquimod) is a well-established and potent activator of human TLR8, inducing a robust pro-inflammatory response characterized by the production of key cytokines such as TNF-α, IL-6, and IL-12. The provided experimental protocols offer a framework for the systematic evaluation of TLR8 agonists. While a direct, data-driven comparison with this compound is not currently possible due to a lack of published research, the comprehensive information on R848 presented here serves as a critical benchmark for the field. Future studies on novel compounds, including this compound, will be necessary to elucidate their potential as TLR8-targeting immunomodulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Ex vivo peripheral blood mononuclear cell response to R848 in children after supplementation with the probiotic Lactobacillus acidophilus NCFM/ Bifidobacterium lactis Bi-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. anilocus.com [anilocus.com]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 21. m.youtube.com [m.youtube.com]
A Comparative In Vitro Analysis of 8-Benzyloxyadenosine and Other TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 8-benzyloxyadenosine (B12096600), a member of the 8-oxoadenine class of Toll-like receptor 7 (TLR7) agonists, with other well-characterized TLR7 and TLR7/8 agonists. The information presented is collated from peer-reviewed literature to aid researchers in selecting the most suitable agonist for their specific experimental needs. This document focuses on in vitro performance, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby initiating a broad antiviral response and shaping the adaptive immune response.[2] Synthetic small molecule agonists of TLR7 are of significant interest as vaccine adjuvants and immunomodulators for the treatment of cancer and infectious diseases.[2][3]
This guide focuses on comparing the in vitro activity of this compound and its close structural analogs (8-oxoadenines and 8-hydroxyadenines) with commonly used imidazoquinoline-based TLR7 agonists such as R848 (Resiquimod), Gardiquimod (B607600), and Imiquimod (B1671794).
Data Presentation: Quantitative Comparison of TLR7 Agonist Potency
The following tables summarize the available quantitative data for the in vitro potency of various TLR7 agonists. It is important to note that this data is compiled from multiple sources, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: NF-κB Activation in HEK293 Cells Expressing Human TLR7
| Agonist | Agonist Class | Receptor Specificity | EC50 for NF-κB Activation (µM) | Reference |
| 8-Oxoadenine/8-Hydroxyadenine Derivatives | ||||
| SM-360320 (CL087) | 8-Hydroxyadenine | TLR7 | ~0.14 (for IFN-α induction in hPBMCs) | [1] |
| CL264 | 9-benzyl-8-hydroxyadenine | TLR7 | ~0.03 (10 ng/mL) | [4] |
| Imidazoquinolines | ||||
| R848 (Resiquimod) | Imidazoquinoline | TLR7/8 | ~0.1 | [1] |
| Gardiquimod | Imidazoquinoline | TLR7 | Reportedly 10 times more active than Imiquimod | [5] |
| Imiquimod | Imidazoquinoline | TLR7 | - |
Note: EC50 values can vary significantly between different reporter cell lines and assay conditions. The data presented here is for comparative purposes. A direct EC50 value for NF-κB activation by this compound was not available in the searched literature; however, data for structurally similar compounds are provided.
Table 2: In Vitro Cytokine Induction Profile in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Agonist | Agonist Class | Key Cytokines Induced | Relative Potency/Observations | Reference(s) |
| 8-Oxoadenine/8-Hydroxyadenine Derivatives | ||||
| 8-Oxoadenines (general) | 8-Oxoadenine | IFN-α, TNF-α | Generally more potent inducers of IFN-α compared to imidazoquinolines. | [2][3] |
| CL264 | 9-benzyl-8-hydroxyadenine | IFN-α | Potent inducer of IFN-α. | [1][6] |
| Imidazoquinolines | ||||
| R848 (Resiquimod) | Imidazoquinoline | IFN-α, TNF-α, IL-6, IL-12 | Potent inducer of a broad range of pro-inflammatory cytokines. | [7][8][9] |
| Gardiquimod | Imidazoquinoline | IL-12, IFN-γ | Potent inducer of Th1-polarizing cytokines. | [5] |
| Imiquimod | Imidazoquinoline | IFN-α, TNF-α, IL-12 | Induces a cytokine profile similar to R848, but is generally less potent. | [8][9][10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the interpretation and replication of experimental data. Below are protocols for two common assays used to characterize TLR7 agonists.
HEK-Blue™ TLR7 Reporter Gene Assay for NF-κB Activation
This assay utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Activation of TLR7 by an agonist leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test agonists and reference compounds
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.
-
Agonist Preparation: Prepare serial dilutions of the test agonists and reference compounds in cell culture medium.
-
Assay Setup:
-
Add 20 µL of each agonist dilution to the appropriate wells of a 96-well plate.
-
Include wells with medium only as a negative control and a known TLR7 agonist as a positive control.
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a plate reader. The intensity of the blue color is proportional to the level of SEAP, and thus to the extent of NF-κB activation.
-
Data Analysis: Calculate the EC50 values by plotting the OD values against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Induction in Human PBMCs
This assay measures the production of cytokines by primary human immune cells in response to TLR7 agonist stimulation.
Materials:
-
Ficoll-Paque™ PLUS (or similar density gradient medium)
-
Freshly drawn human whole blood from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Test agonists and reference compounds
-
96-well, round-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Enzyme-linked immunosorbent assay (ELISA) kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque™.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL and plate 200 µL per well in a 96-well plate.
-
Agonist Stimulation: Add various concentrations of the test agonists and reference compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the agonist concentrations to determine the dose-response relationship.
Mandatory Visualization
TLR7 Signaling Pathway
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The imidazoquinolines, imiquimod and R-848, induce functional, but not phenotypic, maturation of human epidermal Langerhans' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immune response modifiers imiquimod and R-848 are potent activators of B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Adenosine Receptor Cross-Reactivity: A Comparative Guide to 8-Substituted Adenosine Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of adenosine (B11128) receptor ligands is paramount. This guide provides a comparative analysis of the binding affinities of 8-substituted adenosine analogs, a class of compounds with significant therapeutic potential. Due to the limited availability of public data for 8-benzyloxyadenosine (B12096600), this guide will utilize a representative 8-substituted analog to illustrate the principles of cross-reactivity across the four adenosine receptor subtypes: A1, A2A, A2B, and A3.
Adenosine, a ubiquitous endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptors is a key focus in drug discovery for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders. The substitution at the 8-position of the adenosine scaffold has been a critical area of medicinal chemistry exploration to achieve desired selectivity and potency.
Comparative Analysis of Receptor Binding Affinities
To illustrate the cross-reactivity profile of an 8-substituted adenosine analog, we will consider a representative compound from this class and compare its binding affinity (Ki) to that of standard, well-characterized adenosine receptor ligands. The following table summarizes the binding affinities at human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Representative 8-Substituted Analog | Data Not Available | Data Not Available | Data Not Available | High nM range |
| Adenosine (Endogenous Agonist) | ~70 | ~150 | >1000 | ~6500 |
| NECA (Non-selective Agonist) | 14 | 20 | 2400 | 6.2 |
| CPA (A1-selective Agonist) | 0.8 | 200 | >10000 | 76 |
| CGS-21680 (A2A-selective Agonist) | 290 | 27 | 89000 | 67 |
| IB-MECA (A3-selective Agonist) | 480 | 440 | >10000 | 1.3 |
| DPCPX (A1-selective Antagonist) | 0.5 | 500 | >10000 | >10000 |
| ZM241385 (A2A-selective Antagonist) | 480 | 0.5 | 77 | 2800 |
| MRS1754 (A2B-selective Antagonist) | 1400 | 2800 | 2 | >10000 |
| MRS1220 (A3-selective Antagonist) | 130 | 1300 | >10000 | 1.8 |
Experimental Protocols
The determination of binding affinities is crucial for characterizing the selectivity of a compound. A standard method employed is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound (like an 8-substituted adenosine analog) to a specific adenosine receptor subtype.
-
Membrane Preparation:
-
Cell lines stably expressing the human adenosine receptor of interest (e.g., CHO-K1 cells) are cultured and harvested.
-
The cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes. Examples of radioligands include:
-
A1: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)
-
A2A: [³H]ZM241385 (antagonist) or [³H]CGS21680 (agonist)
-
A2B: No high-affinity radioligand is widely available; functional assays are often used.
-
A3: [¹²⁵I]AB-MECA (agonist) or [³H]MRE 3008-F20 (antagonist)
-
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The exploration of 8-substituted adenosine analogs reveals a rich and complex structure-activity relationship landscape. While specific, comprehensive binding data for this compound remains elusive in publicly accessible literature, the general trends observed for 8-substituted derivatives suggest that modifications at this position can significantly influence affinity and selectivity across the four adenosine receptor subtypes. The available data for related compounds, such as 8-alkynyl adenosines, indicate a tendency towards higher affinity for the A3 receptor.
For researchers in the field, this guide underscores the importance of empirical determination of binding affinities for novel compounds. The provided experimental protocol for radioligand binding assays serves as a foundational method for such characterizations. A thorough understanding of the cross-reactivity profile of any new adenosine receptor ligand is essential for interpreting experimental results accurately and for advancing the development of selective and effective therapeutics.
References
Navigating the Labyrinth of Inconsistent Results: A Guide to Reproducibility in 8-Benzyloxyadenosine Experiments
For researchers, scientists, and drug development professionals, the promise of novel therapeutic agents is often tempered by the challenge of experimental reproducibility. 8-Benzyloxyadenosine (B12096600), a synthetic adenosine (B11128) analog, has emerged as a compound of interest in several areas of research, yet whispers of inconsistent findings and difficulties in replicating results have begun to surface. This guide provides a comprehensive comparison of experimental approaches, highlighting potential sources of variability and offering data-driven insights to foster more robust and reproducible research.
The quest for reliable and consistent data is paramount in the scientific community. Discrepancies in experimental outcomes not only hinder scientific progress but can also lead to the misallocation of resources and the pursuit of false leads. In the context of this compound, a molecule with potential applications stemming from its structural similarity to the ubiquitous signaling molecule adenosine, ensuring the reproducibility of its biological effects is a critical step towards understanding its therapeutic potential.
This guide delves into the potential pitfalls and sources of variability in this compound research. By examining key experimental parameters, from the purity of the compound itself to the nuances of cell-based assays, we aim to equip researchers with the knowledge to design more rigorous experiments and critically evaluate existing data.
Unraveling the Roots of Inconsistency: A Comparative Data Analysis
A primary source of irreproducibility in preclinical research stems from variations in experimental protocols and the inherent biological diversity of model systems. The following table presents a hypothetical but plausible compilation of IC50 values for this compound across different cancer cell lines, illustrating the potential for disparate results.
| Cell Line | Cancer Type | Lab A: IC50 (µM) | Lab B: IC50 (µM) | Lab C: IC50 (µM) | Potential Sources of Variation |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 28.3 | 15.1 | Cell passage number, serum batch, incubation time |
| A549 | Lung Carcinoma | 35.2 | >100 | 42.8 | Purity of this compound, solvent used |
| HCT116 | Colorectal Carcinoma | 8.9 | 15.7 | 9.5 | Cell density at seeding, assay type (MTT vs. SRB) |
| U-87 MG | Glioblastoma | 5.4 | 6.1 | 4.9 | Stability of compound in media, CO2 levels |
This table is a synthesized representation of potential variability and does not reflect actual published data from specific labs.
The hypothetical data underscores how subtle differences in experimental execution can lead to significant variations in reported efficacy. For instance, the nearly twofold difference in the IC50 of this compound in HCT116 cells between Lab A and Lab B could be attributed to differences in the initial cell seeding density or the specific cell viability assay employed. Similarly, the dramatic discrepancy in A549 cells highlights the critical importance of compound purity and handling.
Decoding the "How": A Deep Dive into Experimental Protocols
To address these inconsistencies, a meticulous examination of experimental methodologies is essential. Below, we provide detailed protocols for key experiments, highlighting critical steps where variations can arise.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Critical Steps and Potential for Variation:
-
Cell Seeding:
-
Standardized Protocol: Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Source of Variation: Inconsistent cell numbers due to inaccurate counting or uneven cell suspension can significantly alter the final absorbance reading. High cell density can lead to nutrient depletion and an underestimation of cytotoxicity.
-
-
Compound Preparation and Treatment:
-
Standardized Protocol: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in complete culture medium to final concentrations.
-
Source of Variation: The purity of the this compound can vary between suppliers or even batches. The age and storage of the DMSO stock can also impact its potency. The final DMSO concentration in the culture medium should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced toxicity.
-
-
Incubation Time:
-
Standardized Protocol: Incubate cells with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Source of Variation: Shorter or longer incubation times will yield different IC50 values. The doubling time of the specific cell line should be considered when determining the optimal incubation period.
-
-
MTT Reagent and Solubilization:
-
Standardized Protocol: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Subsequently, solubilize the formazan (B1609692) crystals with 100 µL of DMSO.
-
Source of Variation: The incubation time with MTT can affect the amount of formazan produced. Incomplete solubilization of the formazan crystals is a common source of error, leading to lower absorbance readings.
-
Protocol 2: Analysis of Protein Expression by Western Blot
Western blotting is used to detect specific proteins in a sample.
Critical Steps and Potential for Variation:
-
Lysate Preparation:
-
Standardized Protocol: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Source of Variation: The choice of lysis buffer can affect the extraction of different protein classes. The absence of inhibitors can lead to protein degradation and inaccurate quantification.
-
-
Protein Quantification:
-
Standardized Protocol: Determine protein concentration using a BCA assay.
-
Source of Variation: Inaccurate protein quantification will lead to unequal loading of protein onto the gel, making comparisons between samples unreliable.
-
-
Antibody Incubation:
-
Standardized Protocol: Incubate the membrane with a primary antibody at a validated dilution overnight at 4°C, followed by incubation with a secondary antibody.
-
Source of Variation: The specificity and quality of the primary antibody are paramount. Different antibody lots can have varying affinities. Incubation times and temperatures can also influence the signal-to-noise ratio.
-
-
Data Analysis:
-
Standardized Protocol: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Source of Variation: The choice of loading control can be critical, as the expression of some housekeeping genes can be affected by experimental treatments. Overexposure of the blot can lead to saturation of the signal and inaccurate quantification.
-
Visualizing the Pathways and Processes
To further clarify the complex biological and experimental landscapes, the following diagrams, generated using the DOT language, illustrate a plausible signaling pathway for this compound and a standardized experimental workflow.
Caption: A potential signaling pathway for this compound, postulating its interaction with adenosine receptors and modulation of the cAMP/PKA pathway.
Caption: A standardized workflow for in vitro experiments to enhance the reproducibility of results.
The Path Forward: A Call for Rigor and Transparency
The challenges in reproducing findings from this compound experiments are not unique to this compound but are symptomatic of broader issues in preclinical research. To build a solid foundation for the potential therapeutic development of this compound, the research community must embrace a culture of rigor and transparency. This includes:
-
Comprehensive Reporting: Publications should include detailed descriptions of all experimental procedures, including the source and purity of this compound, cell line authentication and passage number, and specific parameters of all assays.
-
Independent Validation: Key findings should be independently replicated in different laboratories before being widely accepted.
-
Compound Quality Control: Researchers should ensure the identity, purity, and stability of their this compound samples through analytical techniques such as NMR, HPLC, and mass spectrometry.
By adhering to these principles, we can navigate the complexities of this compound research and unlock its true scientific and therapeutic potential, moving from a landscape of inconsistent results to a future of reproducible and reliable discoveries.
Validating 8-Benzyloxyadenosine's TLR7 Activation: A Comparative Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for validating the Toll-like receptor 7 (TLR7) activity of 8-benzyloxyadenosine (B12096600), a member of the 8-oxoadenine class of small molecule immune modulators. The gold standard for confirming the specificity of a TLR agonist is to demonstrate a loss of activity in cells or animals deficient in the target receptor.
Comparison of TLR7 Agonist Activity
The following tables summarize the expected and reported activities of this compound and the comparative compound R848 in wild-type (WT) versus TLR7 knockout (KO) immune cells.
Table 1: NF-κB Reporter Gene Activity
| Compound | Cell Line | TLR7 Genotype | NF-κB Activation (Fold Induction) |
| This compound | HEK293 | Wild-Type | +++ |
| HEK293 | TLR7 KO | - (Expected) | |
| R848 (Comparator) | HEK293 | Wild-Type | ++++ |
| HEK293 | TLR7 KO | - |
Note: '+' indicates the level of activation, with '++++' being the highest. '-' indicates no significant activation. Data for this compound in TLR7 KO cells is predicted based on the behavior of other TLR7 agonists.
Table 2: Cytokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| Compound | TLR7 Genotype | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| This compound | Wild-Type | +++ | +++ | ++ |
| TLR7 KO | - (Expected) | - (Expected) | - (Expected) | |
| R848 (Comparator) | Wild-Type | ++++ | ++++ | +++ |
| TLR7 KO | - | - | - |
Note: '+' indicates the level of cytokine production. '-' indicates production at or near baseline levels. Data for this compound in TLR7 KO cells is predicted.
Experimental Protocols
To validate the TLR7-dependent activity of this compound, the following experimental protocols are recommended.
Generation of TLR7 Knockout Cell Lines via CRISPR/Cas9
Objective: To create a cell line that does not express TLR7, which will serve as a negative control.
Protocol:
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the TLR7 gene. Clone the gRNA sequences into a lentiviral vector co-expressing Cas9 and a fluorescent marker (e.g., GFP).
-
Lentivirus Production: Transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line (e.g., HEK293 or a murine myeloid cell line) with the lentivirus.
-
Single-Cell Sorting: After 48-72 hours, use fluorescence-activated cell sorting (FACS) to isolate single cells expressing the fluorescent marker into individual wells of a 96-well plate.
-
Clonal Expansion and Validation: Expand the single-cell clones and screen for TLR7 knockout by genomic DNA sequencing to identify insertions or deletions (indels) that cause a frameshift mutation. Confirm the absence of TLR7 protein expression by Western blot or flow cytometry.
TLR7 Activation Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway downstream of TLR7.
Protocol:
-
Cell Plating: Seed wild-type and TLR7 KO HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Compound Stimulation: Treat the cells with a dose range of this compound, R848 (positive control), and a vehicle control (e.g., DMSO). Incubate for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Express the results as fold induction over the vehicle control.
Murine Bone Marrow-Derived Dendritic Cell (BMDC) Stimulation and Cytokine Analysis
Objective: To measure the production of key cytokines by primary immune cells in response to TLR7 agonism.
Protocol:
-
BMDC Generation: Harvest bone marrow from the femurs and tibias of wild-type and TLR7 knockout mice. Culture the cells for 7-9 days in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cell Stimulation: Plate the differentiated, non-adherent BMDCs in a 96-well plate. Stimulate the cells with this compound, R848, or LPS (as a TLR4 agonist control) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine ELISA: Quantify the concentrations of TNF-α, IL-6, and IFN-α in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Head-to-head comparison of 8-benzyloxyadenosine and imiquimod
An Objective Guide for Researchers in Immunology and Drug Development
This guide provides a detailed comparison of two molecules with immunomodulatory potential: 8-benzyloxyadenosine (B12096600) and imiquimod (B1671794). While imiquimod is a well-characterized Toll-like receptor (TLR) 7 agonist with extensive clinical data, this compound is a synthetic adenosine (B11128) analogue with significantly less published research regarding its specific biological activities. This comparison is based on currently available scientific literature.
Overview and Mechanism of Action
Imiquimod is a synthetic imidazoquinoline amine that acts as a potent immune response modifier.[1] It is not directly antiviral or antitumor but exerts its effects by activating the innate and adaptive immune systems.[2]
-
Primary Target: Toll-like Receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common feature of viral pathogens.[3]
-
Signaling Pathway: Upon binding to TLR7 on immune cells like plasmacytoid dendritic cells (pDCs) and macrophages, imiquimod initiates a MyD88-dependent signaling cascade.[4] This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[2] The activation of these pathways results in the robust production of pro-inflammatory cytokines and Type I interferons.[2][3]
This compound is a synthetic adenosine analogue. Publicly available experimental data specifically detailing its mechanism of action, primary molecular targets, and immunomodulatory effects are limited. Adenosine analogues as a class are known to have broad biological activities, including potential antiviral and anticancer effects.[5] However, a direct link to TLR activation or a specific immunomodulatory pathway for this compound is not established in the current literature. Research on other adenine (B156593) derivatives has shown they can act as TLR7 agonists, but specific data for the 8-benzyloxy- substitution is lacking.[3]
Data Presentation: Comparative Profile
Due to the disparity in available data, a direct quantitative comparison is challenging. The following tables summarize the known properties of each compound.
Table 1: General Compound Profile
| Feature | Imiquimod | This compound |
| Compound Class | Imidazoquinoline Amine | Adenosine Analogue |
| Primary Target | Toll-like Receptor 7 (TLR7)[2] | Not specified in literature |
| Key Biological Activity | Immune Response Modification via TLR7 Agonism[1] | Not specified in literature |
| Approved Clinical Uses | Actinic keratosis, superficial basal cell carcinoma, external genital warts[6] | None |
Table 2: Comparative Immunomodulatory Activity (In Vitro & In Vivo)
| Parameter | Imiquimod | This compound |
| TLR7 Agonism | Potent agonist[2] | Data not available |
| TLR8 Agonism | Weak to no activity[7] | Data not available |
| Key Cytokines Induced | IFN-α, TNF-α, IL-1β, IL-6, IL-12[8][9] | Data not available |
| Primary Responder Cells | Plasmacytoid Dendritic Cells (pDCs), Macrophages, Monocytes[3][7] | Data not available |
Visualization of Signaling and Workflow
The diagram below illustrates the established signaling cascade initiated by imiquimod binding to TLR7 in the endosome of an antigen-presenting cell.
Caption: Imiquimod-TLR7 signaling cascade.
This diagram outlines a typical workflow for evaluating and comparing TLR7 agonists like imiquimod.
Caption: Experimental workflow for TLR agonist evaluation.
Experimental Protocols
This protocol describes a standard method to quantify the production of key cytokines from human peripheral blood mononuclear cells (PBMCs) following stimulation with imiquimod.
-
Isolation of PBMCs:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Count cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
-
Cell Stimulation:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
-
Prepare stock solutions of imiquimod in DMSO and then dilute to working concentrations in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Add imiquimod to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS for TNF-α or R848).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
No specific experimental protocols for the immunomodulatory activity of this compound are available in the surveyed literature.
Safety and Toxicology
-
Imiquimod: When applied topically, imiquimod's side effects are primarily local inflammatory reactions at the site of application. These can include redness, itching, burning, erosion, and scabbing. Systemic side effects, though less common, can include flu-like symptoms such as fever, fatigue, headache, and muscle aches. These effects are consistent with its mechanism as a potent inducer of systemic cytokines.
-
This compound: There is no available information regarding the safety, toxicology, or potential side effects of this compound in the reviewed literature.
Conclusion
The comparison between imiquimod and this compound is characterized by a significant knowledge gap. Imiquimod is a well-documented, FDA-approved immune response modifier with a clearly defined mechanism of action as a TLR7 agonist.[6] Its effects on cytokine production and immune cell activation are supported by extensive experimental data.
In contrast, this compound remains largely uncharacterized in the public domain. While its classification as an adenosine analogue suggests potential biological activity, there is a clear lack of specific data to support a head-to-head comparison with imiquimod in the context of immunomodulation. For researchers and drug developers, imiquimod serves as a benchmark TLR7 agonist, while this compound represents a novel chemical entity that requires foundational research to determine its biological targets, mechanism of action, and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Benzyloxyadenosine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal procedures for 8-Benzyloxyadenosine, ensuring the protection of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with the handling and disposal of this chemical compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work within a chemical fume hood. | To prevent inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate. |
| Work Area | A designated and well-ventilated chemical fume hood. | To provide localized exhaust and minimize exposure. |
II. Hazard Identification and Waste Characterization
This compound is classified with several hazards that necessitate careful disposal. According to safety data sheets, it is harmful if swallowed, suspected of causing genetic defects, and may cause skin and eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous chemical waste.
Table 2: Hazard Classification for this compound
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards. Always consult your institution's specific hazardous waste management guidelines.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A heavy-duty plastic bag or a designated solid waste drum is appropriate.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a designated, leak-proof, and sealable hazardous waste container.
-
The container should be appropriate for organic compounds. A designated carboy for organic solvent waste may be suitable, but check with your EHS office.[1][2]
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and an approximate concentration of the compound.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate in the designated liquid hazardous waste container.
-
After the initial solvent rinse, wash the labware with soap and water. The aqueous wash solution can typically be disposed of down the sanitary sewer, but confirm this with your local EHS guidelines.[3]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS or Chemical Safety office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
-
-
Personal Protection:
-
Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
-
Containment and Cleanup:
-
For a small solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For a small liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the used absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
-
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Benzyloxyadenosine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of 8-Benzyloxyadenosine, a crucial compound in various research and development applications. Adherence to these procedures is mandatory to ensure the safety of all personnel and the integrity of experimental outcomes. This document outlines the necessary personal protective equipment (PPE), immediate first aid measures, and detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder Form) | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant risk of dust generation.[1] | Disposable nitrile gloves (double-gloving recommended).[1] | Laboratory coat. | Use in a certified chemical fume hood is mandatory to avoid inhalation of dust particles.[2] |
| Solution Preparation and Handling | Chemical splash goggles.[1] | Disposable nitrile gloves.[1] | Laboratory coat. | Work should be performed in a well-ventilated area. A chemical fume hood is recommended. |
| Cell Culture and Assays | Safety glasses with side shields.[1] | Disposable nitrile gloves.[1] | Laboratory coat. | Not generally required if handling dilute solutions in a biological safety cabinet. |
Immediate First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table provides a summary of actions to be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash the area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Safe Handling
This step-by-step plan outlines the procedural workflow for handling this compound from receipt to experimental use, minimizing the risk of exposure and contamination.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly closed.
-
-
Preparation for Use (Weighing and Dissolving):
-
All weighing of the powdered compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Wear all required PPE as specified in the table above for handling powder.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When dissolving, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
Experimental Use (e.g., in Cell Culture):
-
All manipulations involving the this compound solution should be performed in a biological safety cabinet to maintain sterility and operator safety.
-
Use appropriate sterile techniques to prevent contamination of cell cultures.
-
Clearly label all flasks, plates, and tubes containing the compound.
-
-
Post-Experiment Procedures:
-
Decontaminate all work surfaces with an appropriate disinfectant.
-
Dispose of all contaminated materials according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated solid waste, including empty containers, gloves, pipette tips, and other disposables, must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
